Lusutrombopag
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZIJMHMKORZBA-KJCUYJGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027951 | |
| Record name | Lusutrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Lusutrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1110766-97-6 | |
| Record name | (2E)-3-[2,6-Dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110766-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lusutrombopag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110766976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lusutrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lusutrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUSUTROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL5JFU42F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lusutrombopag: A Deep Dive into a Novel Thrombopoietin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lusutrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist designed for the treatment of thrombocytopenia, particularly in adult patients with chronic liver disease (CLD) who are scheduled to undergo an invasive procedure.[1][2][3] By mimicking the effects of endogenous thrombopoietin, this compound stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production and a reduced need for platelet transfusions.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and pivotal clinical trial data.
Chemical Properties
| Property | Value |
| Chemical Name | (2E)-3-{2,6-Dichloro-4-[(4-{3-[(1S)-1-(hexyloxy) ethyl]-2-methoxyphenyl}-1,3- thiazol-2-yl) carbamoyl]phenyl}-2-methylprop-2-enoic acid |
| Molecular Formula | C29H32Cl2N2O5S |
| Molecular Weight | 591.54 g/mol |
| CAS Number | 1110766-97-6 |
| Appearance | White to slightly yellowish white powder |
| Solubility | Freely soluble in N,N-dimethylformamide; slightly soluble in ethanol and methanol; very slightly soluble in acetonitrile; and practically insoluble in water. |
Mechanism of Action
This compound functions as a thrombopoietin receptor (TPO-R) agonist. It binds to the transmembrane domain of the human TPO receptor (also known as c-Mpl or CD110) on megakaryocytes and their precursors. This binding event initiates a cascade of intracellular signaling pathways that are also activated by endogenous TPO.
The primary signaling cascades activated by this compound include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This is a critical pathway for cytokine signaling that promotes cell proliferation and differentiation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in a wide range of cellular processes, including growth and differentiation.
-
Phosphatidylinositol 3-Kinase (PI3K-AKT) Pathway: This pathway plays a key role in cell survival and proliferation.
The collective activation of these pathways stimulates the proliferation and differentiation of bone marrow progenitor cells into mature, platelet-producing megakaryocytes.
Pharmacokinetics and Pharmacodynamics
| Parameter | Description | Value |
| Pharmacokinetics | ||
| Absorption | Rapidly absorbed following oral administration. | Peak plasma concentrations are reached within 6-8 hours. |
| Dose Proportionality | Pharmacokinetics are dose-proportional over a single-dose range of 1-50 mg. | |
| Steady State | Reached after 5 days of once-daily administration. | Systemic accumulation ratio is approximately 2. |
| Protein Binding | Highly bound to plasma proteins. | >99.9% |
| Metabolism | Primarily metabolized by CYP4 enzymes, particularly CYP4A11, through ω- and β-oxidation, as well as glucuronidation. | |
| Excretion | Primarily excreted in the feces. | 83% of the total dose, with 16% as unchanged compound. Approximately 1% is excreted in the urine. |
| Elimination Half-life | Approximately 27 hours in healthy adults. | |
| Pharmacodynamics | ||
| Onset of Action | Median time to peak platelet count is approximately 12 to 13.4 days. | |
| Peak Platelet Count | Following a 3 mg daily dose in patients with chronic liver disease and thrombocytopenia. | The mean maximum platelet count was 86.9 x 10^9/L. |
| Duration of Effect | The median duration of platelet counts ≥ 50 × 10^9/L was 19.2 days with this compound treatment. |
Clinical Efficacy and Safety
This compound has been evaluated in several key clinical trials, most notably the L-PLUS 1 and L-PLUS 2 phase 3 studies. These were randomized, double-blind, placebo-controlled trials in patients with chronic liver disease and severe thrombocytopenia (platelet count <50 x 10^9/L) scheduled for an invasive procedure.
Efficacy Data from L-PLUS 1 & L-PLUS 2 Trials
| Endpoint | L-PLUS 1 | L-PLUS 2 |
| Primary Endpoint | ||
| Patients requiring no platelet transfusion prior to the primary invasive procedure | This compound: 78% (38/49) Placebo: 13% (6/48) | |
| Patients requiring no platelet transfusion prior to the primary invasive procedure and no rescue therapy for bleeding through 7 days post-procedure | This compound: 64.8% (70/108) Placebo: 29.0% (31/107) | |
| Secondary Endpoints | ||
| Proportion of responders (platelet count ≥ 50 × 10⁹/L and an increase of ≥ 20 × 10⁹/L from baseline) | This compound: 77.1% (37/48) Placebo: 6.3% (3/48) | This compound: 64.8% Placebo: 13.1% |
| Median duration of platelet count ≥ 50 × 10⁹/L (in days) | 21.09 | 19.2 |
Safety Profile
Across clinical trials, this compound was generally well-tolerated. The most common adverse reaction reported in ≥ 3% of patients was headache. The rates of adverse events were similar between the this compound and placebo groups. Thrombotic events, including portal vein thrombosis, have been reported, but the incidence was similar in both the this compound and placebo arms of the L-PLUS 2 trial (1.9% in each group).
Experimental Protocols: L-PLUS 2 Study Design
The L-PLUS 2 study provides a representative example of the clinical evaluation of this compound.
Objective: To evaluate the efficacy and safety of this compound for the treatment of thrombocytopenia in patients with chronic liver disease undergoing a planned invasive procedure.
Study Design: A global, phase 3, randomized, double-blind, placebo-controlled study.
Patient Population: Adult patients with chronic liver disease and a baseline platelet count of < 50 × 10^9/L who were scheduled to undergo an invasive procedure. A total of 215 patients were randomized.
Treatment Regimen:
-
Patients were randomized 1:1 to receive either this compound 3 mg or a matching placebo.
-
The study drug was administered orally once daily for up to 7 days.
-
The invasive procedure was scheduled to take place between 2 and 8 days after the last dose of the study drug.
Key Assessments:
-
Platelet Counts: Monitored prior to initiation of therapy and not more than 2 days before the procedure.
-
Platelet Transfusions: The need for pre-procedure platelet transfusions was a primary efficacy measure.
-
Rescue Therapy: The requirement for rescue therapy for bleeding was also a key efficacy outcome.
-
Adverse Events: Monitored throughout the study to assess the safety profile.
Conclusion
This compound represents a significant advancement in the management of thrombocytopenia in patients with chronic liver disease undergoing invasive procedures. Its oral administration, well-defined mechanism of action, and robust clinical data demonstrating a significant reduction in the need for platelet transfusions make it a valuable therapeutic option. The predictable pharmacokinetic and pharmacodynamic profile allows for a convenient dosing regimen without the need for routine platelet monitoring in most cases. Further research may continue to explore the utility of this compound in other patient populations with thrombocytopenia.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Thrombocytopenia in Patients with Chronic Liver Disease Prior to a Scheduled Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound for Thrombocytopenia in Patients with Chronic Liver Disease Scheduled to Undergo Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Lusutrombopag: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lusutrombopag is a small molecule, orally bioavailable thrombopoietin (TPO) receptor agonist designed for the treatment of thrombocytopenia, particularly in patients with chronic liver disease scheduled to undergo an invasive procedure. By mimicking the action of endogenous thrombopoietin, this compound stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production. This guide provides an in-depth overview of its molecular structure, physicochemical properties, mechanism of action, and key experimental data.
Molecular Structure and Physicochemical Properties
This compound is a non-peptide small molecule with a complex chemical structure. Its systematic IUPAC name is (2E)-3-{2,6-Dichloro-4-[(4-{3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl}-1,3-thiazol-2-yl)carbamoyl]phenyl}-2-methylprop-2-enoic acid.[1] The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C29H32Cl2N2O5S[1][2][3] |
| Molecular Weight | 591.54 g/mol [1] |
| IUPAC Name | (2E)-3-{2,6-Dichloro-4-[(4-{3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl}-1,3-thiazol-2-yl)carbamoyl]phenyl}-2-methylprop-2-enoic acid |
| CAS Number | 1110766-97-6 |
| Appearance | White to slightly yellowish-white powder |
| Solubility | Practically insoluble in water. Freely soluble in N,N-dimethylformamide, slightly soluble in ethanol (99.5%) and methanol. |
| Plasma Protein Binding | >99.9% |
Mechanism of Action
This compound functions as a thrombopoietin receptor (TPO-R) agonist. Unlike endogenous thrombopoietin, which binds to the extracellular domain of the TPO receptor, this compound interacts with the transmembrane domain of the receptor on megakaryocytes and their progenitors. This binding event triggers a conformational change in the receptor, initiating a downstream signaling cascade that mimics the effects of native TPO.
Signaling Pathway
The activation of the TPO receptor by this compound leads to the stimulation of several intracellular signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. The binding of this compound to the TPO receptor induces the phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for STAT proteins, primarily STAT3 and STAT5. Once docked, the STAT proteins are themselves phosphorylated by JAK2. These phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in the proliferation and differentiation of megakaryocytic progenitor cells and their subsequent maturation into platelet-producing megakaryocytes. Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways, are also activated and contribute to this process.
This compound signaling pathway.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profiles of this compound have been characterized in both healthy subjects and patients with chronic liver disease.
Pharmacokinetics
| Parameter | Healthy Subjects | Patients with Chronic Liver Disease |
| Tmax (Time to Peak Plasma Concentration) | ~6-8 hours | ~6-8 hours |
| Volume of Distribution (Vd/F) | 39.5 L | - |
| Protein Binding | >99.9% | >99.9% |
| Metabolism | Primarily by CYP4 enzymes, especially CYP4A11, via ω- and β-oxidation and glucuronidation. | Primarily by CYP4 enzymes, especially CYP4A11. |
| Elimination Half-life (t1/2) | ~27 hours | - |
| Clearance (CL/F) | - | 1.1 L/hr |
| Excretion | ~83% in feces (16% as unchanged drug), ~1% in urine. | ~83% in feces, ~1% in urine. |
Pharmacodynamics
This compound administration leads to a dose-dependent increase in platelet counts. In clinical trials with patients suffering from chronic liver disease and thrombocytopenia, a daily dose of 3 mg resulted in a significant rise in platelet levels. The median time to reach the maximum platelet count was approximately 12 days.
Experimental Methodologies: Clinical Trial Design
The efficacy and safety of this compound were primarily established through two pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled studies: L-PLUS 1 and L-PLUS 2.
L-PLUS 1 and L-PLUS 2 Study Design
-
Objective : To evaluate the efficacy and safety of this compound in reducing the need for platelet transfusions in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure.
-
Patient Population : Adults with chronic liver disease and a baseline platelet count of less than 50 x 10⁹/L.
-
Treatment Regimen : Patients were randomized in a 1:1 ratio to receive either this compound 3 mg or a placebo once daily for up to 7 days.
-
Procedure Scheduling : The invasive procedure was scheduled to take place between 9 and 14 days after the start of treatment.
-
Primary Efficacy Endpoint : The proportion of patients who did not require a platelet transfusion before the invasive procedure and did not need rescue therapy for bleeding for up to 7 days post-procedure.
-
Key Secondary Endpoints : Included the proportion of patients who were "responders" (defined as achieving a platelet count of ≥50 x 10⁹/L and an increase of ≥20 x 10⁹/L from baseline), and the duration of time the platelet count remained at or above 50 x 10⁹/L.
L-PLUS 1 & 2 clinical trial workflow.
Efficacy and Safety Data
The L-PLUS 1 and L-PLUS 2 trials demonstrated the superiority of this compound over placebo.
| Efficacy Outcome | L-PLUS 1 | L-PLUS 2 |
| Primary Endpoint Met (No Platelet Transfusion/Rescue) | This compound: 79.2%Placebo: 12.5% | This compound: 64.8%Placebo: 29.0% |
| Responder Rate | This compound: 77%Placebo: 6% | - |
In these studies, this compound was generally well-tolerated, with a safety profile comparable to that of the placebo. The most common adverse events were mild to moderate in severity.
Conclusion
This compound is a well-characterized thrombopoietin receptor agonist with a clear mechanism of action and a favorable pharmacokinetic profile. Its efficacy and safety have been robustly demonstrated in large-scale clinical trials, establishing it as a valuable therapeutic option for managing thrombocytopenia in patients with chronic liver disease undergoing invasive procedures. Further research may explore its potential applications in other thrombocytopenic conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of this compound, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Vitro Characterization of Lusutrombopag's Interaction with the Thrombopoietin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro studies defining the binding and functional activity of Lusutrombopag, a small molecule thrombopoietin (TPO) receptor agonist. The data and protocols summarized herein are essential for understanding the drug's mechanism of action at the molecular and cellular levels.
Quantitative Analysis of this compound's In-Vitro Activity
This compound's efficacy stems from its selective activation of the human TPO receptor (c-Mpl), initiating downstream signaling cascades that promote megakaryopoiesis and platelet production.[1] Preclinical in-vitro studies have quantified its activity using various cell-based functional assays.
| Assay Type | Cell Line/Primary Cells | Parameter | Value | Reference |
| Cell Proliferation | Human c-Mpl-expressing Ba/F3 cells | EC50 | 1.1 nM | Yoshida H, et al. (2018) |
| Megakaryocyte Colony Formation | Human bone marrow-derived CD34+ cells | - | Dose-dependent increase in CFU-Mk | Yoshida H, et al. (2018) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe the key experimental protocols used to characterize this compound's activity.
Proliferation Assay of Human TPO Receptor-Expressing Ba/F3 Cells
This assay quantifies the ability of this compound to induce the proliferation of a cell line dependent on TPO receptor signaling for growth.
1. Cell Line Maintenance:
-
Murine pro-B cell line Ba/F3, transfected to express the human TPO receptor (Ba/F3-hMpl), is used.[1]
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3 to maintain viability and proliferation.
-
Prior to the assay, cells are washed to remove IL-3.
2. Assay Procedure:
-
Ba/F3-hMpl cells are seeded in 96-well plates at a specified density.
-
This compound is added at various concentrations, typically in a serial dilution.
-
Recombinant human TPO (rhTPO) is used as a positive control.
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
3. Data Analysis:
-
Cell viability is assessed using a colorimetric assay, such as the WST-8 assay, which measures mitochondrial dehydrogenase activity.
-
The absorbance is read using a microplate reader.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
This assay assesses the capacity of this compound to stimulate the differentiation of human hematopoietic progenitor cells into megakaryocyte colonies.
1. Cell Source:
-
Human bone marrow-derived CD34+ hematopoietic stem and progenitor cells are utilized.[1]
2. Assay Procedure:
-
CD34+ cells are cultured in a semi-solid methylcellulose-based medium (e.g., MegaCult™-C) supplemented with cytokines such as IL-3 and IL-6.[2][3]
-
This compound is added at varying concentrations to the culture medium.
-
The cultures are incubated for 10 to 14 days at 37°C in a humidified atmosphere with 5% CO2.
3. Colony Identification and Quantification:
-
After the incubation period, the colonies are stained with an antibody against a megakaryocyte-specific surface marker, such as CD41a (glycoprotein IIb/IIIa).
-
The number of CFU-Mk colonies is counted under a microscope.
-
The effect of this compound is determined by the dose-dependent increase in the number of CFU-Mk colonies compared to the control.
Visualizations of Experimental Workflow and Signaling Pathway
Experimental Workflow: Ba/F3 Cell Proliferation Assay
Caption: Workflow for this compound's Ba/F3 cell proliferation assay.
Experimental Workflow: CFU-Mk Assay
Caption: Workflow for this compound's CFU-Mk assay.
This compound-Induced TPO Receptor Signaling Pathway
Caption: this compound's TPO receptor signaling pathway.
References
- 1. Development of a new knock-in mouse model and evaluation of pharmacological activities of this compound, a novel, nonpeptidyl small-molecule agonist of the human thrombopoietin receptor c-Mpl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 3. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
The Dawn of a New Era in Managing Thrombocytopenia in Liver Disease: The Discovery and Development of Lusutrombopag
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Thrombocytopenia, a prevalent complication in patients with chronic liver disease (CLD), poses a significant risk of bleeding, particularly in individuals slated for invasive medical procedures. Historically, platelet transfusions have been the standard of care, a modality fraught with limitations including the risk of transfusion reactions, alloimmunization, and infections. The advent of thrombopoietin (TPO) receptor agonists has marked a paradigm shift in the management of this condition. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of Lusutrombopag, a second-generation, orally bioavailable small molecule TPO receptor agonist. We delve into the preclinical and clinical evidence that has established this compound as a safe and effective therapeutic option for increasing platelet counts and reducing the need for platelet transfusions in CLD patients undergoing planned invasive procedures. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of hematology and hepatology.
Introduction: The Unmet Need in Chronic Liver Disease
Chronic liver disease is a global health concern, and one of its most common hematological complications is thrombocytopenia.[1] The etiology of thrombocytopenia in CLD is multifactorial, stemming from splenic sequestration of platelets due to portal hypertension and reduced production of thrombopoietin, the primary regulator of platelet production, by the cirrhotic liver. Patients with severe thrombocytopenia are at an elevated risk of bleeding, which can complicate or delay necessary invasive diagnostic and therapeutic procedures. Prophylactic platelet transfusions, while effective in transiently increasing platelet counts, are associated with a number of drawbacks, creating a clear unmet medical need for a safer and more reliable treatment.[1]
The Discovery of this compound: A Targeted Approach
This compound was developed by Shionogi & Co., Ltd. as a nonpeptidyl, small molecule agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl.[2] The design of this compound focused on creating an orally bioavailable compound that could selectively bind to and activate the human TPO-R, mimicking the physiological effects of endogenous TPO.[2] This targeted approach aimed to stimulate the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to a sustained increase in platelet production.
Mechanism of Action: Activating the JAK-STAT Pathway
This compound exerts its thrombopoietic effect by binding to the transmembrane domain of the TPO-R on megakaryocytes and their precursors.[3] This binding event induces a conformational change in the receptor, leading to the activation of the Janus kinase 2 (JAK2) and subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). The activated STAT5 then dimerizes and translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, ultimately driving the transcription of genes involved in megakaryocyte proliferation, differentiation, and maturation.
Preclinical Development: Establishing Efficacy and Safety
In Vitro Studies
The biological activity of this compound was first evaluated in a series of in vitro assays.
Experimental Protocol: Cell Proliferation Assay
-
Cell Line: Murine Ba/F3 cells stably transfected with the human TPO receptor (Ba/F3-hMpl).
-
Methodology:
-
Ba/F3-hMpl cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells were washed to remove any residual growth factors and seeded into 96-well plates.
-
This compound was added at various concentrations.
-
Cells were incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell proliferation was assessed using a colorimetric assay, such as the WST-8 assay, which measures the activity of mitochondrial dehydrogenases.
-
-
Outcome: this compound demonstrated a dose-dependent increase in the proliferation of Ba/F3-hMpl cells, confirming its agonist activity at the human TPO receptor.
Experimental Protocol: Megakaryocyte Colony-Forming Unit (CFU-Mk) Assay
-
Cell Source: Human CD34+ hematopoietic progenitor cells isolated from umbilical cord blood or bone marrow.
-
Methodology:
-
CD34+ cells were purified using magnetic-activated cell sorting (MACS).
-
Cells were cultured in a semi-solid methylcellulose-based medium (e.g., MegaCult™-C) supplemented with cytokines such as IL-3 and IL-6.
-
This compound was added at various concentrations.
-
Cultures were incubated for 12-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Megakaryocyte colonies (CFU-Mk) were identified and enumerated by immunohistochemical staining for the megakaryocyte-specific marker CD41 (glycoprotein IIb/IIIa).
-
-
Outcome: this compound significantly increased the number and size of CFU-Mk colonies in a dose-dependent manner, indicating its ability to stimulate the proliferation and differentiation of megakaryocyte progenitors.
In Vivo Studies
The in vivo efficacy and safety of this compound were evaluated in animal models of thrombocytopenia.
Experimental Protocol: In Vivo Thrombocytopenia Model
-
Animal Model: Typically, mice or rats are rendered thrombocytopenic through the administration of cytotoxic agents (e.g., carboplatin) or through immune-mediated mechanisms.
-
Methodology:
-
Thrombocytopenia was induced in the animal models.
-
Animals were orally administered this compound or a vehicle control daily for a specified period.
-
Blood samples were collected at regular intervals to monitor platelet counts.
-
At the end of the study, bone marrow samples were collected to assess megakaryocyte numbers and morphology.
-
-
Outcome: Oral administration of this compound resulted in a significant and sustained increase in platelet counts in thrombocytopenic animals compared to the control group. An increase in bone marrow megakaryocytes was also observed.
Clinical Development: The L-PLUS Clinical Trial Program
The clinical efficacy and safety of this compound were rigorously evaluated in a series of phase 2 and phase 3 clinical trials, most notably the L-PLUS 1 and L-PLUS 2 studies.
Clinical Trial Design and Workflow
The L-PLUS trials were randomized, double-blind, placebo-controlled studies designed to assess the efficacy and safety of this compound in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure.
Experimental Protocol: Phase 3 Clinical Trials (L-PLUS 1 & L-PLUS 2)
-
Patient Population: Adult patients with chronic liver disease (Child-Pugh Class A or B) and a baseline platelet count of <50 x 10⁹/L who were scheduled to undergo a planned invasive procedure.
-
Study Design:
-
Screening: Patients were screened for eligibility based on inclusion and exclusion criteria.
-
Randomization: Eligible patients were randomized in a 1:1 ratio to receive either this compound 3 mg or a matching placebo orally once daily.
-
Treatment: The study drug was administered for 7 days.
-
Procedure: The planned invasive procedure was performed between days 9 and 14 after the initiation of treatment.
-
Follow-up: Patients were followed for safety and efficacy assessments for up to 35 days.
-
-
Primary Efficacy Endpoint:
-
L-PLUS 1: The proportion of patients who did not require a platelet transfusion prior to the primary invasive procedure.
-
L-PLUS 2: The proportion of patients who did not require a platelet transfusion prior to the primary invasive procedure and did not require rescue therapy for bleeding for 7 days post-procedure.
-
-
Key Secondary Efficacy Endpoints:
-
Proportion of responders, defined as patients achieving a platelet count of ≥50 x 10⁹/L with an increase of ≥20 x 10⁹/L from baseline.
-
The time course of platelet count changes.
-
Clinical Efficacy
The L-PLUS trials consistently demonstrated the superiority of this compound over placebo in achieving the primary and key secondary endpoints.
Table 1: Key Efficacy Outcomes from the L-PLUS 1 and L-PLUS 2 Trials
| Efficacy Endpoint | L-PLUS 1 | L-PLUS 2 | Pooled Analysis |
| Primary Endpoint Met | |||
| No Pre-procedure Platelet Transfusion | This compound: 79.2%Placebo: 12.5%(p < 0.0001) | N/A | N/A |
| No Pre-procedure Platelet Transfusion & No Rescue Therapy | N/A | This compound: 64.8%Placebo: 29.0%(p < 0.0001) | This compound: 71.1%Placebo: 20.6%(p < 0.0001) |
| Secondary Endpoints | |||
| Proportion of Responders* | This compound: 77.1%Placebo: 6.3%(p < 0.0001) | This compound: 75.9%Placebo: 12.1%(p < 0.0001) | This compound: 76.3%Placebo: 9.4%(p < 0.0001) |
*Responder: Platelet count ≥50 x 10⁹/L and an increase of ≥20 x 10⁹/L from baseline.
Clinical Safety
This compound was generally well-tolerated in the clinical trial program, with a safety profile comparable to placebo.
Table 2: Summary of Key Safety Findings from Pooled Analysis of L-PLUS 1 and L-PLUS 2
| Adverse Event | This compound (N=171) | Placebo (N=170) |
| Any Treatment-Emergent Adverse Event (TEAE) | 76% | 83% |
| Serious Adverse Events | 5% | 7% |
| Most Common TEAE (≥3%) | ||
| Headache | 5.3% | 2.9% |
| Thromboembolic Events | 1.8% | 1.2% |
| Portal Vein Thrombosis | 1% | 1% |
Importantly, the incidence of thrombotic events, a potential concern with TPO receptor agonists, was low and similar between the this compound and placebo groups.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic and pharmacodynamic modeling has shown that this compound exhibits predictable and dose-proportional pharmacokinetics. Following oral administration, peak plasma concentrations are reached within 6-8 hours, and the mean half-life is approximately 27 hours. The increase in platelet count is exposure-dependent, with the mean time to peak platelet count being approximately 12 days.
Conclusion and Future Directions
The discovery and development of this compound represent a significant advancement in the management of thrombocytopenia in patients with chronic liver disease. Through its targeted mechanism of action, this compound effectively stimulates platelet production, leading to a clinically meaningful increase in platelet counts and a reduction in the need for platelet transfusions prior to invasive procedures. The robust data from the L-PLUS clinical trial program have established its efficacy and safety in this patient population.
Future research may focus on expanding the use of this compound to other patient populations with thrombocytopenia and exploring its long-term safety and efficacy. Further investigation into the downstream molecular targets of the JAK2-STAT5 pathway activated by this compound could also provide deeper insights into its mechanism of action and potentially identify new therapeutic targets. The development of this compound serves as a prime example of successful targeted drug development, addressing a critical unmet medical need and improving the clinical care of patients with chronic liver disease.
References
Lusutrombopag and the JAK-STAT Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lusutrombopag is a second-generation, orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist.[1][2][3] It is designed to treat thrombocytopenia, a condition characterized by a low platelet count, particularly in patients with chronic liver disease (CLD) undergoing invasive procedures.[2][3] The primary mechanism of action of this compound involves the stimulation of megakaryopoiesis and subsequent platelet production by activating the TPO receptor (also known as c-Mpl). This activation triggers intracellular signaling cascades, with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway playing a central role. This technical guide provides an in-depth exploration of the interaction between this compound and the JAK-STAT signaling pathway, summarizing available data, outlining relevant experimental methodologies, and presenting visual representations of the key molecular interactions.
Introduction to this compound
This compound is a non-peptide TPO receptor agonist that binds to the transmembrane domain of the TPO receptor, mimicking the effects of endogenous thrombopoietin. This interaction induces the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells, leading to an increase in circulating platelet levels. Clinical trials have demonstrated the efficacy of this compound in increasing platelet counts and reducing the need for platelet transfusions in patients with CLD.
The JAK-STAT Signaling Pathway: A Core Mechanism
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines and growth factors, including TPO, to the nucleus, where they regulate gene expression. The pathway is integral to processes such as hematopoiesis, immune response, and cell proliferation. The key components of this pathway are Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.
Upon ligand binding, the TPO receptor homodimerizes, bringing the associated JAKs (primarily JAK2) into close proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the TPO receptor, creating docking sites for STAT proteins, particularly STAT5. Once recruited to the receptor, STATs are themselves phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to modulate the transcription of target genes involved in megakaryocyte development.
This compound's Interaction with the JAK-STAT Pathway
As a TPO receptor agonist, this compound's therapeutic effect is mediated through the activation of the same downstream signaling pathways as endogenous TPO, including the JAK-STAT pathway. By binding to the TPO receptor, this compound initiates the conformational changes necessary for JAK2 activation and subsequent STAT phosphorylation, thereby stimulating the production of platelets.
Quantitative Data
While the qualitative mechanism of this compound's action via the JAK-STAT pathway is well-established, specific quantitative data from publicly available literature, such as IC50 values for JAK2 inhibition or binding affinities of this compound to the TPO receptor, are limited. However, clinical data provides insight into the pharmacodynamic effects of this compound, which are a direct consequence of JAK-STAT pathway activation.
| Parameter | Value | Reference |
| Mean Maximum Platelet Count | 86.9 x 10⁹/L (in patients without platelet transfusion receiving 3 mg daily) | |
| Median Time to Maximum Platelet Count | 12.0 days (range: 5 to 35 days) | |
| Median Duration of Platelet Count ≥ 50 x 10⁹/L | 19.2 days (with this compound, without platelet transfusion) | |
| Proportion of Patients Avoiding Pre-procedure Platelet Transfusion | 64.8% (this compound) vs. 29.0% (Placebo) in the L-PLUS 2 trial | |
| Proportion of Responders (Platelet count ≥ 50 × 10⁹/L and an increase of ≥ 20 × 10⁹/L from baseline) | 77.1% (this compound) vs. 6.3% (Placebo) |
Experimental Protocols for Assessing this compound's Effect on the JAK-STAT Pathway
To investigate the specific interaction of this compound with the JAK-STAT pathway, a series of in vitro and cell-based assays can be employed. The following are representative, generalized protocols.
Cell Culture and Treatment
-
Cell Line: A human megakaryoblastic cell line expressing the TPO receptor, such as UT-7/TPO or CMK cells.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and an appropriate concentration of a growth factor like GM-CSF. Prior to the experiment, cells are typically cytokine-starved for 4-6 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the starved cells with varying concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes) to assess the kinetics of signaling activation.
Western Blotting for Phosphorylated JAK2 and STAT5
-
Objective: To detect the phosphorylation status of JAK2 and STAT5 upon this compound stimulation.
-
Procedure:
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2) and phosphorylated STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with antibodies for total JAK2 and total STAT5 to ensure equal protein loading.
-
Luciferase Reporter Assay
-
Objective: To quantify the transcriptional activity of STAT5 in response to this compound.
-
Procedure:
-
Transfect the cells with a luciferase reporter plasmid containing STAT5 binding elements upstream of the luciferase gene.
-
Co-transfect with a Renilla luciferase plasmid for normalization.
-
After 24-48 hours, treat the cells with this compound.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Visualizing the Signaling Cascade and Experimental Workflow
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: this compound activates the JAK-STAT pathway.
Caption: Workflow for assessing this compound's effect on JAK-STAT.
Conclusion
This compound represents a significant therapeutic advancement for the management of thrombocytopenia in patients with chronic liver disease. Its mechanism of action is intrinsically linked to the activation of the TPO receptor and the subsequent triggering of the JAK-STAT signaling pathway. This leads to a cascade of events culminating in increased megakaryocyte proliferation and differentiation, and ultimately, a rise in platelet counts. While the qualitative aspects of this interaction are well-understood, further research providing detailed quantitative data and specific experimental validation will offer a more complete picture of this compound's molecular pharmacology. The experimental frameworks outlined in this guide provide a basis for such future investigations.
References
- 1. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Thrombocytopenia in Patients with Chronic Liver Disease Prior to a Scheduled Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical research progress of this compound for the treatment of thrombocytopenia in chronic liver disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Monitoring Platelet Count Response to Lusutrombopag Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to monitoring the platelet count response to Lusutrombopag, a thrombopoietin (TPO) receptor agonist. The information is intended to assist researchers, scientists, and drug development professionals in designing and executing studies involving this therapeutic agent.
Introduction to this compound
This compound is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist.[1][2] It mimics the action of endogenous TPO by binding to and activating the TPO receptor (c-Mpl) on the surface of megakaryocytes and their precursors.[1] This activation stimulates the proliferation and differentiation of megakaryocytic progenitor cells, leading to an increase in platelet production.[1][3] this compound is indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease (CLD) who are scheduled to undergo a medical or dental procedure.
Mechanism of Action: The JAK-STAT Signaling Pathway
Upon binding to the transmembrane domain of the TPO receptor, this compound induces a conformational change in the receptor, leading to the activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This intracellular cascade is a primary driver of megakaryopoiesis.
The key steps in the this compound-activated signaling pathway are as follows:
-
Ligand Binding and Receptor Dimerization: this compound binds to the TPO receptor.
-
JAK Activation: This binding event brings the associated JAKs (primarily JAK2 and TYK2) into close proximity, allowing for their trans-phosphorylation and activation.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the TPO receptor.
-
STAT Recruitment and Phosphorylation: These phosphorylated sites serve as docking stations for STAT (Signal Transducer and Activator of Transcription) proteins (primarily STAT3 and STAT5). The recruited STATs are then phosphorylated by the activated JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA response elements in the promoter regions of target genes, initiating the transcription of genes involved in the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.
Quantitative Data from Clinical Trials
The efficacy of this compound in increasing platelet counts has been demonstrated in several key clinical trials, primarily the L-PLUS 1 and L-PLUS 2 studies. These were randomized, double-blind, placebo-controlled trials in patients with chronic liver disease and severe thrombocytopenia undergoing invasive procedures.
Table 1: Platelet Count Response to this compound in Pooled Phase 3 Trial Data
| Parameter | This compound (n=137) | Placebo (n=133) |
| Patients achieving platelet count ≥50 x 10⁹/L (%) | 88.3 | 58.6 |
| Patients with ≥1.5-fold increase in platelet count (%) | 86.9 | 32.3 |
| Patients with doubling of platelet count (%) | 52.6 | 6.0 |
| Median maximum platelet count (x 10⁹/L) by baseline count: | ||
| <30 x 10⁹/L | 46 | - |
| ≥30 to <40 x 10⁹/L | 76 | - |
| ≥40 x 10⁹/L | 87 | - |
| Median maximum change in platelet count (x 10⁹/L) by baseline count: | ||
| <30 x 10⁹/L | +24 | - |
| ≥30 to <40 x 10⁹/L | +42 | - |
| ≥40 x 10⁹/L | +40 | - |
| Data adapted from a post-hoc analysis of L-PLUS 1 and L-PLUS 2 trials. |
Table 2: Efficacy Outcomes in L-PLUS 1 and L-PLUS 2 Trials
| Outcome | L-PLUS 1 | L-PLUS 2 |
| This compound | ||
| Patients requiring no platelet transfusion (%) | 78% (38/49) | 65% (70/108) |
| Placebo | ||
| Patients requiring no platelet transfusion (%) | 13% (6/48) | 29% (31/107) |
| Data from FDA approval information for this compound. |
Experimental Protocols
Protocol for Monitoring Platelet Count Response to this compound
This protocol outlines the key steps for monitoring the platelet count in subjects receiving this compound.
Objective: To accurately quantify the change in platelet count from baseline following the administration of this compound.
Materials:
-
This compound (3 mg tablets)
-
Blood collection tubes with K2-EDTA anticoagulant
-
Automated hematology analyzer
-
Calibrators and quality control materials for the hematology analyzer
-
Biohazard disposal containers
-
Personal protective equipment (PPE)
Procedure:
-
Baseline Platelet Count:
-
Prior to the first dose of this compound, collect a whole blood sample via venipuncture into a K2-EDTA tube.
-
Gently invert the tube 8-10 times to ensure proper anticoagulation.
-
Analyze the sample on a calibrated automated hematology analyzer to determine the baseline platelet count. Record this value.
-
-
This compound Administration:
-
Administer this compound at a dose of 3 mg orally once daily for 7 days.
-
Dosing should begin 8-14 days prior to the scheduled procedure.
-
-
Pre-Procedure Platelet Count:
-
No more than 2 days before the scheduled procedure, collect a second whole blood sample into a K2-EDTA tube.
-
Process and analyze the sample using the same automated hematology analyzer as for the baseline measurement to ensure consistency.
-
Record the pre-procedure platelet count.
-
-
Data Analysis:
-
Calculate the change in platelet count from baseline.
-
Assess the response based on predefined criteria, such as achieving a target platelet count (e.g., ≥50 x 10⁹/L) or a specific fold-increase from baseline.
-
Detailed Protocol for Platelet Counting using an Automated Hematology Analyzer
Principle: Automated hematology analyzers utilize technologies such as impedance and optical light scatter to enumerate and differentiate blood cells, including platelets.
Equipment and Reagents:
-
Calibrated and validated automated hematology analyzer (e.g., Sysmex XN-series, Beckman Coulter DxH series)
-
Manufacturer-specified reagents (diluent, lysing agents, sheath fluid)
-
Commercial calibrators and quality control materials (low, normal, and high levels)
-
Whole blood samples collected in K2-EDTA tubes
Procedure:
-
Quality Control:
-
At the beginning of each day of testing, and as specified by the manufacturer, run low, normal, and high levels of quality control material.
-
Ensure that all quality control values are within the acceptable ranges before analyzing patient samples.
-
Document all quality control results.
-
-
Sample Preparation:
-
Ensure the whole blood sample is at room temperature.
-
Gently mix the sample by inverting the tube 8-10 times immediately before analysis. Do not shake, as this can cause platelet activation and clumping.
-
-
Sample Analysis:
-
Follow the manufacturer's instructions for sample loading and analysis.
-
Ensure the correct patient identifier is associated with the sample.
-
The analyzer will automatically aspirate the sample, dilute it, and perform the cell count.
-
-
Result Review:
-
Review the platelet count and any associated flags or warnings generated by the analyzer.
-
Examine the platelet histogram and/or scatterplot for abnormalities, such as platelet clumps or giant platelets, which may interfere with an accurate count.
-
If significant flagging or abnormalities are present, consider a manual smear review or an alternative counting method.
-
Protocol for Manual Platelet Count Verification (Hemocytometer)
Principle: This method involves the microscopic enumeration of platelets in a known volume of diluted blood using a specialized counting chamber (hemocytometer). This is often used to verify automated counts in cases of suspected interference.
Equipment and Reagents:
-
Phase-contrast microscope
-
Hemocytometer (e.g., Neubauer chamber) with a coverslip
-
1% ammonium oxalate solution
-
Calibrated micropipettes
-
Petri dish with a moist filter paper
Procedure:
-
Blood Dilution:
-
Using a calibrated micropipette, draw 20 µL of well-mixed K2-EDTA whole blood.
-
Dispense the blood into a tube containing 380 µL of 1% ammonium oxalate solution (1:20 dilution).
-
Mix the suspension gently and let it stand for 10-15 minutes to allow for red blood cell lysis.
-
-
Chamber Loading:
-
Place the clean coverslip over the counting grids of the hemocytometer.
-
Mix the diluted blood sample again and, using a clean pipette tip, fill both sides of the counting chamber by capillary action. Avoid overfilling.
-
-
Platelet Settling:
-
Place the loaded hemocytometer in a petri dish with a piece of moist filter paper for 15-20 minutes to allow the platelets to settle in a single plane.
-
-
Microscopic Counting:
-
Using the 40x objective of a phase-contrast microscope, count the platelets in the large central square of the grid (which is subdivided into 25 smaller squares).
-
Count the platelets on both sides of the chamber and calculate the average.
-
-
Calculation:
-
Platelet count/µL = (Average number of platelets counted x Dilution factor) / (Area counted in mm² x Depth of chamber in mm)
-
For a standard Neubauer chamber (1 mm² area, 0.1 mm depth) and a 1:20 dilution: Platelet count/µL = (Average platelet count x 20) / (1 x 0.1) = Average platelet count x 200
-
Logical Relationships in this compound Treatment
The decision-making process for initiating and monitoring this compound treatment involves a series of logical steps to ensure patient safety and efficacy.
Safety Considerations
Thrombotic/thromboembolic complications, including portal vein thrombosis, have been reported in patients with chronic liver disease treated with TPO receptor agonists. Therefore, it is crucial to consider the potential increased thrombotic risk when administering this compound to patients with known risk factors for thromboembolism. The most common adverse reaction reported in clinical trials was headache.
References
Application Notes and Protocols for the Use of Lusutrombopag in Patients with Hepatic Impairment
Introduction
Lusutrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist designed for the treatment of thrombocytopenia, a common complication in patients with chronic liver disease (CLD).[1][2] By mimicking the action of endogenous TPO, this compound stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in patients with varying degrees of hepatic impairment, summarizing key clinical data and providing detailed experimental protocols based on major clinical trials.
Mechanism of Action
This compound selectively binds to the transmembrane domain of the human thrombopoietin receptor (TPO-R), also known as c-Mpl. This binding event activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways. The activation of these pathways promotes the proliferation and differentiation of bone marrow progenitor cells into mature, platelet-producing megakaryocytes, thereby increasing the circulating platelet count.
Pharmacokinetics in Hepatic Impairment
The pharmacokinetic profile of this compound has been evaluated in patients with varying degrees of hepatic impairment, as classified by the Child-Pugh scoring system.
| Parameter | Healthy Subjects | Mild (Child-Pugh A) | Moderate (Child-Pugh B) | Severe (Child-Pugh C) |
| Tmax (hr) | 6-8 | No clinically meaningful effects | No clinically meaningful effects | Mean observed peak plasma concentration and AUC decreased by 20-30% compared to Child-Pugh A and B. |
| Cmax (ng/mL) | 111 | No clinically meaningful effects | No clinically meaningful effects | Ranges for peak plasma concentration and AUC overlapped among patients with Child-Pugh class A, B, and C liver disease. |
| AUC (ng·hr/mL) | 2931 | No clinically meaningful effects | No clinically meaningful effects | Mean Cmax and AUC0–τ were lower in Child–Pugh class C patients than Child–Pugh class A and B; however, individual patients' Cmax and AUC0–τ values overlapped among Child–Pugh classes. |
| Vd/F (L) | 39.5 | Not Reported | Not Reported | Not Reported |
| CL/F (L/hr) | 1.1 | Not Reported | Not Reported | Not Reported |
| t1/2 (hr) | 27 | Not Reported | Not Reported | Not Reported |
| Protein Binding | >99.9% | >99.9% | >99.9% | >99.9% |
| Metabolism | Primarily by CYP4 enzymes, including CYP4A11. | Primarily by CYP4 enzymes, including CYP4A11. | Primarily by CYP4 enzymes, including CYP4A11. | Primarily by CYP4 enzymes, including CYP4A11. |
| Excretion | Feces (~83%), Urine (~1%). | Feces (~83%), Urine (~1%). | Feces (~83%), Urine (~1%). | Feces (~83%), Urine (~1%). |
Note: Tmax = Time to maximum plasma concentration; Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; Vd/F = Apparent volume of distribution; CL/F = Apparent clearance; t1/2 = Elimination half-life.
Clinical Efficacy in Patients with Chronic Liver Disease
Clinical trials have demonstrated the efficacy of this compound in increasing platelet counts and reducing the need for platelet transfusions in patients with CLD undergoing invasive procedures.
| Efficacy Endpoint | This compound (3 mg) | Placebo | Study |
| Proportion of patients not requiring preoperative platelet transfusion | 79.2% | 12.5% | L-PLUS 1 |
| Proportion of patients avoiding pre-procedure platelet transfusion and rescue therapy | 64.8% | 29.0% | L-PLUS 2 |
| Proportion of responders (Platelet count ≥50,000/μL and an increase of ≥20,000/μL from baseline) | 77.1% | 6.3% | L-PLUS 1 |
| Median duration of platelet count ≥50 x 10⁹/L (days) | 19.2 (without transfusion) | 0.0 (with transfusion) | L-PLUS 2 |
| Proportion of patients requiring no platelet transfusion during the study | Significantly higher with this compound | Significantly lower than this compound | L-PLUS 2 |
| Median maximum platelet count (x 10⁹/L) in Child-Pugh C patients (no transfusion) | 88.5 | Not Applicable | Phase 1/2 Study |
Safety Profile
This compound is generally well-tolerated. The most common adverse events are mild to moderate in severity.
| Adverse Event | This compound (3 mg) | Placebo | Study |
| Any Adverse Event | 47.7% | 48.6% | L-PLUS 2 |
| Headache | 5% | Not Reported | Medscape |
| Portal Vein Thrombosis | 1% | Not Reported | Medscape |
| Thrombotic Events | 1 patient | 1 patient | L-PLUS 1 |
| Bleeding Events | 14.6% | 27.1% | L-PLUS 2 Abstract |
Note: Thrombotic and thromboembolic complications, including portal vein thrombosis, have been associated with TPO receptor agonists. Caution is advised when administering this compound to patients with known risk factors for thromboembolism.
Experimental Protocols
The following protocols are based on the methodologies of the L-PLUS 1 and L-PLUS 2 phase 3 clinical trials.
Protocol 1: Patient Selection and Enrollment
Objective: To select eligible patients with chronic liver disease and thrombocytopenia scheduled for an invasive procedure.
Inclusion Criteria:
-
Adults with chronic liver disease.
-
Baseline platelet count < 50 x 10⁹/L.
-
Scheduled to undergo an invasive procedure.
Exclusion Criteria:
-
History of hypersensitivity to this compound or its components.
-
Pregnancy or breastfeeding.
-
Clinically significant cardiovascular, renal, or other systemic disease that would interfere with the study.
-
Known history of portal vein thrombosis.
Protocol 2: Dosing and Administration
Objective: To administer this compound or placebo in a double-blind manner.
Materials:
-
This compound (3 mg tablets).
-
Matching placebo tablets.
Procedure:
-
Randomize eligible patients in a 1:1 ratio to receive either this compound or placebo.
-
Administer one 3 mg tablet of this compound or placebo orally, once daily, for 7 consecutive days.
-
The administration should begin 8 to 14 days prior to the scheduled invasive procedure.
-
The invasive procedure should be scheduled to take place 2 to 8 days after the last dose of the study drug.
Protocol 3: Efficacy and Safety Assessments
Objective: To evaluate the efficacy and safety of this compound.
Procedure:
-
Platelet Count Monitoring:
-
Obtain a baseline platelet count prior to the first dose.
-
Measure platelet counts on or after day 8, but no more than 2 days before the invasive procedure, to determine the need for platelet transfusion.
-
Continue to monitor platelet counts periodically throughout the study period.
-
-
Efficacy Endpoints:
-
Primary Endpoint: The proportion of patients who do not require a platelet transfusion before the invasive procedure and do not require rescue therapy for bleeding for at least 7 days post-procedure.
-
Secondary Endpoints: Proportion of responders (platelet count ≥ 50 x 10⁹/L and an increase of ≥ 20 x 10⁹/L from baseline), and the number of days the platelet count remains ≥ 50 x 10⁹/L.
-
-
Safety Monitoring:
-
Record all adverse events throughout the study.
-
Perform imaging studies (e.g., Doppler ultrasonography) to assess for portal vein thrombosis at baseline and during follow-up.
-
Assess bleeding events using a standardized scale (e.g., WHO Bleeding Scale).
-
Conclusion
This compound is an effective and generally safe treatment for thrombocytopenia in patients with chronic liver disease across varying degrees of hepatic impairment who are scheduled to undergo an invasive procedure. While pharmacokinetic parameters may be slightly altered in patients with severe hepatic impairment (Child-Pugh C), the clinical data supports its use without dose adjustment. The provided protocols, based on pivotal clinical trials, offer a framework for the clinical application and further research of this compound in this patient population. Careful monitoring for thrombotic events is recommended, particularly in patients with pre-existing risk factors.
References
Application Notes and Protocols for Lusutrombopag in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical application of Lusutrombopag, a small-molecule thrombopoietin (TPO) receptor agonist, in various patient populations. This document details its mechanism of action, efficacy, and safety profile, supported by data from pivotal clinical trials and post-marketing surveillance. Detailed protocols for key experimental assessments are also provided to facilitate further research and development.
Patient Population: Chronic Liver Disease (CLD) with Thrombocytopenia Undergoing Invasive Procedures
This compound is primarily indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease (CLD) who are scheduled to undergo an invasive procedure.[1][2][3][4][5] The goal of treatment is to increase platelet counts to a level that reduces the risk of bleeding and the need for platelet transfusions.
Efficacy in CLD Patients
Clinical trials, including the L-PLUS 1 and L-PLUS 2 studies, have demonstrated the efficacy of this compound in this patient population. A meta-analysis of three randomized controlled trials showed that this compound was significantly more effective than placebo in increasing platelet counts and reducing the need for platelet transfusions and rescue therapy for bleeding.
Table 1: Efficacy of this compound in Patients with Chronic Liver Disease and Thrombocytopenia (Integrated data from L-PLUS 1 & L-PLUS 2 Trials)
| Efficacy Endpoint | This compound (3 mg) | Placebo | p-value |
| Primary Endpoint | |||
| Proportion of patients requiring no platelet transfusion and no rescue therapy for bleeding up to 7 days post-procedure | 64.8% (L-PLUS 2) | 29.0% (L-PLUS 2) | <0.0001 |
| Proportion of patients not requiring preoperative platelet transfusion | 78% (L-PLUS 1) | 13% (L-PLUS 1) | <0.0001 |
| Secondary Endpoints | |||
| Proportion of responders (platelet count ≥50 x 10⁹/L and an increase of ≥20 x 10⁹/L from baseline) | 65% | 13% | <0.0001 |
| Median duration of platelet count ≥50 x 10⁹/L (days) | 19.2 | 0.0 | <0.0001 |
Application in Specific CLD Subpopulations
1.2.1. Patients with Hepatocellular Carcinoma (HCC)
An integrated analysis of two phase III trials demonstrated that this compound is safe and effective in patients with HCC and severe thrombocytopenia undergoing invasive procedures. A significantly higher proportion of this compound recipients with HCC achieved the primary endpoint of avoiding platelet transfusion or rescue therapy compared to placebo (68.0% vs. 8.9%). Importantly, the risk of thrombosis-related adverse events was similar between the this compound and placebo groups in patients with HCC. Repeated use of this compound in patients with recurrent HCC undergoing multiple radiofrequency ablations has also been shown to be effective and safe.
1.2.2. Patients with Severe Liver Impairment (Child-Pugh Class C)
While patients with Child-Pugh Class C were excluded from the pivotal phase 3 trials, a review of data from a phase 1/2 study and post-marketing surveillance suggests that this compound increases platelet counts in this population and is generally well-tolerated. In patients who did not receive platelet transfusions, the median maximum platelet counts were 88.5 x 10⁹/L in the phase 1/2 study and 91 x 10⁹/L in the post-marketing surveillance. No treatment-related serious adverse events were observed in this patient group.
Safety Profile in CLD Patients
Across clinical trials, this compound was generally well-tolerated, with an adverse event profile similar to placebo. The most common adverse event reported was headache. A key safety concern with TPO receptor agonists is the potential for thrombotic events. However, a meta-analysis found that the rates of thrombosis events were similar between the this compound and placebo groups.
Table 2: Key Safety Outcomes for this compound in CLD Patients (Meta-analysis data)
| Safety Outcome | This compound (3 mg) | Placebo | Risk Ratio (95% CI) |
| Any Bleeding Event | Lower incidence | Higher incidence | 0.55 (0.32, 0.95) |
| Thrombosis Events | Similar incidence | Similar incidence | 0.79 (0.19, 3.24) |
Patient Population: Chemotherapy-Induced Thrombocytopenia (CIT) and Myelodysplastic Syndromes (MDS)
The application of this compound in patient populations with chemotherapy-induced thrombocytopenia (CIT) and myelodysplastic syndromes (MDS) is not well-established. While other thrombopoietin receptor agonists (TPO-RAs) such as romiplostim and eltrombopag have been investigated and are sometimes used off-label for CIT and MDS, there is a lack of specific clinical trial data for this compound in these indications.
-
Chemotherapy-Induced Thrombocytopenia (CIT): TPO-RAs are of increasing interest for managing CIT to enable patients to maintain their chemotherapy dose intensity. However, currently, no TPO-RAs, including this compound, are FDA-approved for this indication.
-
Myelodysplastic Syndromes (MDS): Thrombocytopenia is a common complication of MDS, increasing the risk of bleeding. Clinical trials have evaluated other TPO-RAs like eltrombopag in low- to intermediate-risk MDS patients with thrombocytopenia, showing some efficacy in increasing platelet counts. However, specific data on the efficacy and safety of this compound in MDS are not available from the conducted searches. The L-PLUS 2 trial for this compound in CLD excluded patients with MDS.
Further clinical trials are needed to determine the safety and efficacy of this compound in these patient populations.
Mechanism of Action of this compound
This compound is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. It mimics the action of endogenous TPO by binding to the transmembrane domain of the TPO receptor (also known as c-Mpl) on megakaryocytes and their precursors. This binding activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, leading to the proliferation and differentiation of megakaryocytes and subsequent increased platelet production.
Caption: this compound signaling pathway.
Experimental Protocols
This compound Administration Protocol (as per L-PLUS 2 Trial)
This protocol outlines the administration of this compound for patients with CLD and thrombocytopenia scheduled for an invasive procedure.
Caption: Clinical trial workflow for this compound.
Procedure:
-
Patient Selection: Enroll adult patients with chronic liver disease and a baseline platelet count of <50 x 10⁹/L who are scheduled for an invasive procedure.
-
Randomization: Randomize patients to receive either this compound (3 mg) or a matching placebo.
-
Dosing Regimen: Administer one 3 mg tablet of this compound orally, once daily, for up to 7 days.
-
Monitoring and Dose Adjustment:
-
Measure platelet counts on Days 5, 6, and 7 before administering the daily dose.
-
Discontinue dosing if the platelet count is ≥50 x 10⁹/L with an increase of ≥20 x 10⁹/L from baseline.
-
-
Invasive Procedure: The planned invasive procedure should be performed between Days 9 and 14 after the start of treatment.
-
Follow-up: Monitor the patient for safety and efficacy endpoints for up to 28 days post-treatment.
Key Experimental Methodologies
4.2.1. Platelet Count Measurement
Principle: Automated hematology analyzers are the standard method for platelet counting in clinical trials due to their high precision and accuracy. These instruments use either impedance or optical methods to enumerate platelets.
Protocol (General):
-
Sample Collection: Collect whole blood in EDTA-anticoagulated tubes.
-
Sample Preparation: Gently mix the blood sample by inversion to ensure homogeneity.
-
Analysis:
-
Aspirate the blood sample into an automated hematology analyzer (e.g., Coulter counters, Sysmex analyzers).
-
Impedance Method: Cells are passed through a small aperture, and the change in electrical resistance is measured as each cell passes through, allowing for counting and sizing.
-
Optical Method: Cells pass through a laser beam, and the light scatter is measured to differentiate and count cell populations.
-
-
Quality Control:
-
Run daily quality control materials to ensure the accuracy of the analyzer.
-
Perform manual smear review for any flagged or abnormal results, especially in cases of very low platelet counts or the presence of interfering particles.
-
4.2.2. Assessment of Bleeding Events
Principle: Standardized bleeding scales are used to objectively assess the severity of bleeding events. The World Health Organization (WHO) bleeding scale is commonly used in thrombocytopenia trials.
Protocol (Based on WHO Bleeding Scale):
-
Observation: Clinicians should assess patients for any signs of bleeding at specified time points during the study (e.g., daily, at follow-up visits).
-
Grading: Assign a grade to the most severe bleeding event observed since the last assessment according to the following criteria:
-
Grade 0: No bleeding.
-
Grade 1: Petechiae, ecchymoses, or gum bleeding (minor bleeding not requiring intervention).
-
Grade 2: Mild blood loss, clinically significant (e.g., melena, hematemesis) but not requiring transfusion.
-
Grade 3: Gross blood loss, requiring transfusion (e.g., hemoglobin drop of >2 g/dL).
-
Grade 4: Debilitating blood loss, retinal or cerebral hemorrhage, with risk of fatality.
-
-
Documentation: Record the type, location, and grade of all bleeding events in the patient's case report form.
4.2.3. Assessment of Portal Vein Thrombosis (PVT)
Principle: Imaging studies are essential for the diagnosis and monitoring of portal vein thrombosis. Doppler ultrasound is often the initial imaging modality, with CT or MRI used for confirmation and more detailed evaluation.
Protocol (Multiphasic CT Scan):
-
Patient Preparation: The patient should be fasting for 4-6 hours prior to the scan.
-
Contrast Administration: Administer an intravenous iodinated contrast agent.
-
Image Acquisition: Perform a multiphasic CT scan of the abdomen, including the following phases:
-
Non-contrast phase: To identify calcifications or hyperdense thrombus.
-
Arterial phase (25-30 seconds post-injection): To assess for arterial abnormalities or hypervascular tumors.
-
Portal venous phase (60-70 seconds post-injection): This is the optimal phase for visualizing a filling defect within the portal vein.
-
Delayed phase (180 seconds post-injection): To help differentiate between acute and chronic thrombus.
-
-
Image Interpretation: A radiologist should review the images for evidence of a filling defect in the portal vein, cavernous transformation, or collateral vessels.
These application notes and protocols are intended to provide a comprehensive resource for the scientific community. As research evolves, these guidelines should be adapted to incorporate new findings and technological advancements.
References
- 1. Portal Vein Thrombosis: Introduction to Imaging and Etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajronline.org [ajronline.org]
- 3. Standardisation of platelet counting accuracy in blood banks by reference to an automated immunoplatelet procedure: comparative evaluation of Cell-Dyn CD4000 impedance and optical platelet counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L-PLUS 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lusutrombopag Concentration in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Lusutrombopag in plasma, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are intended to guide researchers in establishing robust and reliable assays for pharmacokinetic studies and other research applications.
Mechanism of Action: Signaling Pathway
This compound is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist.[1] It mimics the action of endogenous TPO by binding to and activating the TPO receptor (also known as c-Mpl), which is expressed on megakaryocytes and their precursors.[2][3] This activation stimulates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, leading to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[2][4] The maturation of these megakaryocytes results in an increased production and release of platelets into the bloodstream.
Figure 1: this compound Signaling Pathway
Quantitative Analysis of this compound in Plasma
The most common method for the quantification of this compound in plasma is LC-MS/MS due to its high sensitivity, selectivity, and accuracy. Below are protocols and validation data from published studies.
LC-MS/MS Method 1: For Rat Plasma
This method provides a novel, simple, and sensitive approach for the determination of this compound in rat plasma.
Experimental Protocol
Figure 2: LC-MS/MS Method 1 Workflow
1. Sample Preparation (Solid Phase Extraction - SPE)
-
A detailed protocol for the solid phase extraction was not provided in the source document. However, SPE is a common technique for cleaning up complex samples like plasma before LC-MS/MS analysis. It typically involves conditioning the SPE cartridge, loading the plasma sample, washing away interferences, and finally eluting the analyte of interest.
2. Liquid Chromatography
-
Column: Information not specified in the abstract.
-
Mobile Phase: Information not specified in the abstract.
-
Flow Rate: Information not specified in the abstract.
3. Mass Spectrometry
-
Instrument: API 4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: [M+H]+ ions m/z 593.1 → 272.3 for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2.0–150.0 ng/mL | |
| Correlation Coefficient (r²) | 0.9998 | |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | |
| Limit of Detection (LOD) | 0.5 ng/mL | |
| Intra-day Precision (%RSD) | 3.8–6.9% | |
| Inter-day Precision (%RSD) | 6.8–10.5% | |
| Intra-day Accuracy (%RE) | 2.5–4.9% | |
| Inter-day Accuracy (%RE) | 5.5–7.2% | |
| Stability | Stable at room temp, freeze-thaw, autosampler, deep-freeze |
UPLC-MS/MS Method 2: For Rat Plasma
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for faster analysis and protein precipitation for sample preparation.
Experimental Protocol
Figure 3: UPLC-MS/MS Method 2 Workflow
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma, add 20 µL of the internal standard (IS) solution (Poziotinib, 0.5 µg/mL).
-
Add 100 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.
2. UPLC
-
Column: CORTECS UPLC C18 (2.1 × 50 mm, 1.6 µm).
-
Mobile Phase: Acetonitrile and water containing 0.1% formic acid (gradient elution).
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 592.97 → 491.02
-
Poziotinib (IS): m/z 492.06 → 354.55
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2–2000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | |
| Intra- & Inter-day Precision (%RSD) | ≤ 9.66% | |
| Accuracy | 105.82% to 108.27% | |
| Extraction Recovery | 82.15% to 90.34% | |
| Stability | Stable under various conditions (freeze/thaw, 4°C for 6h, room temp for 24h, -20°C for 14 days) |
Considerations for Assay Development and Validation
When developing and validating an assay for this compound in plasma, it is crucial to follow regulatory guidelines from bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters to assess include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in plasma under various storage and processing conditions.
These application notes provide a foundation for researchers to develop and validate robust methods for the quantification of this compound in plasma. The provided LC-MS/MS and UPLC-MS/MS methods offer high sensitivity and specificity, making them well-suited for pharmacokinetic and other research studies. It is recommended to perform a thorough validation of the chosen method in the specific matrix of interest (e.g., human plasma) to ensure reliable and accurate results.
References
- 1. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Systematic Review with Meta-Analysis: Efficacy and Safety of this compound for Severe Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Lusutrombopag Treatment in Pre-procedural Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal treatment duration and expected platelet response for Lusutrombopag, a thrombopoietin (TPO) receptor agonist. The information is based on pivotal clinical trials and is intended to guide research and development efforts.
Introduction
This compound is an orally administered, small molecule TPO receptor agonist designed for the treatment of thrombocytopenia in adult patients with chronic liver disease (CLD) who are scheduled to undergo a medical or dental procedure.[1][2][3][4] By mimicking the action of endogenous thrombopoietin, this compound stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to an increased platelet count.[5] This targeted action reduces the need for platelet transfusions prior to invasive procedures.
Mechanism of Action
This compound acts as an agonist at the human thrombopoietin receptor (TPO-R). It binds to the transmembrane domain of the receptor on megakaryocytes and their precursors. This binding event triggers the activation of intracellular signaling cascades, primarily the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways, in a manner similar to endogenous TPO. The activation of these pathways promotes the proliferation and differentiation of bone marrow progenitor cells into mature, platelet-producing megakaryocytes.
Signaling Pathway Diagram
Caption: this compound binds to the TPO receptor, activating the JAK/STAT pathway to increase platelet production.
Optimal Treatment Duration and Platelet Response
Clinical data, primarily from the L-PLUS 1 and L-PLUS 2 Phase 3 trials, have established a standard treatment duration for optimal pre-procedural platelet response.
Quantitative Data Summary
The following tables summarize the key efficacy endpoints from the pivotal L-PLUS 2 clinical trial, which underscore the recommended treatment protocol.
Table 1: Patient Response to a 7-Day this compound Treatment Course
| Efficacy Endpoint | This compound (3 mg) (n=108) | Placebo (n=107) | P-value |
| Avoided platelet transfusion & rescue therapy | 64.8% (70/108) | 29.0% (31/107) | <0.0001 |
| Avoided pre-procedure platelet transfusion (Japan L-PLUS 1) | 79.2% (38/48) | 12.5% (6/48) | <0.0001 |
Data from the L-PLUS 2 and L-PLUS 1 (Japan) trials show a significant proportion of patients treated with this compound avoided the need for platelet transfusions before their scheduled invasive procedure.
Table 2: Platelet Count Dynamics Following this compound Administration
| Parameter | This compound (3 mg) | Placebo |
| Median Time to Max Platelet Count | 12.0 days | N/A |
| Mean Max Platelet Count (x 10⁹/L) | 86.9 (±27.2) | N/A |
| Median Duration of Platelet Count ≥ 50 x 10⁹/L | 19.2 days | 0.0 days |
Following a 7-day course of 3 mg this compound, platelet counts rise to a peak at a median of 12 days and remain elevated for a significant duration, providing a sufficient window for a scheduled procedure.
Experimental Protocols
The following protocols are based on the methodology of the L-PLUS 2 global, phase 3, randomized, double-blind, placebo-controlled study.
Study Design and Patient Selection Protocol
-
Patient Population: Enroll adult patients diagnosed with chronic liver disease and thrombocytopenia, defined as a baseline platelet count of < 50 x 10⁹/L.
-
Inclusion Criteria: Patients must be scheduled to undergo an elective invasive procedure (e.g., liver ablation, radiofrequency ablation, transarterial chemoembolization).
-
Exclusion Criteria: Patients with known risk factors for thromboembolism or ongoing thrombosis should be carefully evaluated, as TPO receptor agonists may increase this risk.
-
Randomization: Patients are randomized in a 1:1 ratio to receive either this compound (3 mg) or a matching placebo. Stratification can be based on the type of invasive procedure and baseline platelet count.
Dosing and Administration Protocol
-
Dosage: Administer one 3 mg tablet of this compound orally, once daily.
-
Treatment Duration: The treatment course is for a fixed duration of 7 days.
-
Timing of Administration: Initiate treatment 8 to 14 days prior to the scheduled invasive procedure.
-
Procedure Scheduling: The invasive procedure should be scheduled to take place 2 to 8 days after the final dose of this compound.
-
Food: this compound can be administered with or without food.
Monitoring and Endpoint Assessment Protocol
-
Baseline Assessment: Obtain a complete blood count, including platelet count, prior to initiating treatment.
-
Pre-procedure Assessment: Measure platelet count again not more than 2 days before the scheduled procedure to determine if the target platelet count (typically ≥ 50 x 10⁹/L) has been achieved.
-
Primary Efficacy Endpoint: The primary endpoint is the proportion of patients who successfully avoid both pre-procedure platelet transfusion and the need for any rescue therapy for bleeding.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving a platelet count of ≥ 50 x 10⁹/L with an increase of ≥ 20 x 10⁹/L from baseline.
-
Time course of platelet count changes.
-
Duration of time that the platelet count remains ≥ 50 x 10⁹/L.
-
-
Safety Monitoring: Monitor for adverse events throughout the study, with a particular focus on thrombotic or thromboembolic complications.
Experimental Workflow Diagram
Caption: Workflow for a clinical trial evaluating this compound efficacy and safety.
References
Troubleshooting & Optimization
Technical Support Center: Lusutrombopag Drug-Drug Interaction Profile
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions (DDIs) with Lusutrombopag. The following question-and-answer format addresses common queries and provides structured data and protocols to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?
This compound is primarily eliminated through metabolism, with the main excretion route being fecal (approximately 83% of the administered dose).[1][2] The key metabolic pathways are ω- and β-oxidation.[1][2] In vitro studies have identified that cytochrome P450 (CYP) 4 enzymes, particularly CYP4A11, are the major isozymes responsible for the initial ω-oxidation of this compound.[1]
Q2: Is this compound a substrate, inhibitor, or inducer of common drug-metabolizing enzymes?
-
Substrate: this compound is a substrate for CYP4 enzymes, including CYP4A11.
-
Inhibitor: In vitro studies have demonstrated that this compound has a low potential to inhibit major CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. A clinical study also confirmed that this compound did not have a clinically significant effect on the exposure of midazolam, a sensitive CYP3A substrate.
-
Inducer: this compound did not show evidence of inducing CYP1A2, CYP2C9, or CYP3A4, nor UGT enzymes UGT1A3, UGT1A6, or UGT2B7 in in vitro studies.
Q3: Is this compound a substrate for any drug transporters?
Yes, in vitro studies have identified this compound as a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It is not a substrate of OATP1B1, OATP1B3, or OCT1.
Q4: What is the potential for this compound to inhibit common drug transporters?
This compound has a low potential to inhibit a range of common drug transporters, including P-gp, BCRP, OATP1B1, OATP1B3, OCT1, OCT2, OAT1, OAT3, MATE1, MATE2-K, and BSEP.
Troubleshooting Guide
Issue: Unexpected pharmacokinetic variability of this compound in a pre-clinical or clinical study.
Potential Cause: Co-administration of a substance that is a potent inhibitor or inducer of CYP4A11. While clinical DDI studies with known inhibitors of other CYPs and transporters have not shown significant effects, the specific impact of a strong CYP4A11 modulator has not been extensively studied in humans.
Troubleshooting Steps:
-
Review all co-administered medications and supplements for known effects on CYP4 enzymes.
-
Consider in vitro experiments to assess the inhibitory or inducing potential of the co-administered drug on CYP4A11 activity using recombinant enzymes.
-
If a significant interaction is suspected, a clinical pharmacokinetic study may be warranted to quantify the effect on this compound exposure.
Issue: A co-administered drug's concentration is altered when given with this compound, despite this compound's low inhibitory potential.
Potential Cause: While this compound has a low potential to be a perpetrator of DDIs, other mechanisms cannot be entirely ruled out without specific investigation. The altered pharmacokinetics of the co-administered drug may be unrelated to this compound or may involve a mechanism not yet characterized.
Troubleshooting Steps:
-
Verify the in vitro DDI profile of the affected drug.
-
Ensure that the observed changes are outside the expected variability for that drug.
-
Consider a dedicated in vitro study to investigate potential interactions through less common pathways.
Quantitative Data on Drug-Drug Interactions
The following table summarizes the results of a key clinical drug-drug interaction study involving this compound.
| Co-administered Drug | Mechanism of Interaction | Analyte | Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) | Outcome |
| Cyclosporine | P-gp and BCRP inhibitor | This compound | Cmax | 1.18 (1.11-1.24) | No clinically significant effect |
| AUC | 1.19 (1.13-1.25) | No clinically significant effect | |||
| This compound | Potential CYP3A inhibitor | Midazolam | Cmax | 1.01 (0.908-1.13) | No clinically significant effect |
| AUC | 1.04 (0.967-1.11) | No clinically significant effect |
Experimental Protocols
Protocol: In Vitro Assessment of a Test Compound as an Inhibitor of this compound Metabolism
Objective: To determine the potential of a test compound to inhibit the CYP4A11-mediated metabolism of this compound.
Materials:
-
Recombinant human CYP4A11 enzymes
-
This compound
-
Test compound
-
NADPH regenerating system
-
Control inhibitors (e.g., HET0016 for CYP4A)
-
LC-MS/MS for quantification of this compound and its metabolites
Methodology:
-
Enzyme Incubation: Pre-incubate the test compound at various concentrations with recombinant CYP4A11 enzymes in a phosphate buffer at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding this compound and an NADPH regenerating system.
-
Time Points: Allow the reaction to proceed for a specified time, ensuring linearity of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Sample Analysis: Centrifuge the samples and analyze the supernatant for the concentration of remaining this compound and the formation of its primary ω-hydroxylated metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation at each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for assessing drug-drug interaction potential.
Caption: Simplified metabolic pathway of this compound.
References
Technical Support Center: Lusutrombopag and Thromboembolic Event Risk
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the potential risk of thromboembolic events (TEEs) associated with Lusutrombopag treatment.
Frequently Asked Questions (FAQs)
Q1: What is the known association between this compound and thromboembolic events?
A1: this compound is a thrombopoietin (TPO) receptor agonist, a class of drugs that has been associated with thrombotic and thromboembolic complications.[1][2] Clinical trials and post-marketing surveillance have reported occurrences of thromboembolic events, most notably portal vein thrombosis (PVT), in patients with chronic liver disease treated with this compound.[3][4] However, in pivotal clinical trials, the incidence of PVT was similar between the this compound and placebo groups.[2]
Q2: What is the incidence of thromboembolic events observed in clinical trials of this compound?
A2: In three randomized, double-blind clinical trials, portal vein thrombosis was reported in 1% (2 out of 171) of patients treated with this compound and 1% (2 out of 170) of patients who received a placebo. These thromboses were identified through protocol-specified imaging after the procedures and were not linked to a significant increase in platelet count.
Q3: What does post-marketing surveillance data show regarding the risk of TEEs with this compound?
A3: A real-world post-marketing surveillance study in Japan reported that portal vein thrombosis was the most common serious adverse drug reaction, occurring in 1.36% of patients (14 out of 1033). An interim analysis of this surveillance had previously reported portal vein thrombosis as a serious adverse event in 1.81% of patients, with 1.21% classified as serious adverse drug reactions.
Q4: Are there specific patient populations at a higher risk for thromboembolic events when treated with this compound?
A4: Patients with known risk factors for thromboembolism should be administered this compound with caution. These risk factors include genetic prothrombotic conditions such as Factor V Leiden, Prothrombin 20210A, antithrombin deficiency, and protein C or S deficiency. The drug should only be used in patients with ongoing or prior thrombosis if the potential benefit outweighs the potential risk.
Q5: How should researchers monitor for thromboembolic events in pre-clinical or clinical studies involving this compound?
A5: It is crucial to monitor platelet counts regularly. Additionally, implementing imaging protocols, such as those used in the L-PLUS 2 trial where proactive assessment of the portal vein system was conducted via diagnostic imaging at screening and after procedures, can help in the early detection of thrombotic events, including asymptomatic ones.
Troubleshooting Guide for Experimental Research
Issue 1: Unexpectedly high incidence of thromboembolic events in an animal model treated with this compound.
-
Possible Cause 1: The animal model may have an underlying genetic predisposition to thrombosis.
-
Troubleshooting Step: Review the genetic background of the animal model. Consider using a different strain with a known lower risk of spontaneous thrombosis.
-
-
Possible Cause 2: The dosage of this compound may be too high for the specific animal model, leading to excessive platelet production and activation.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal dose that achieves the desired platelet increase without causing excessive thrombocytosis. Monitor platelet counts and markers of platelet activation.
-
-
Possible Cause 3: The surgical procedure or experimental intervention itself may be inducing a prothrombotic state.
-
Troubleshooting Step: Include a control group that undergoes the same procedure without this compound treatment to differentiate between procedure-related and drug-related thrombotic events.
-
Issue 2: Difficulty in interpreting the clinical significance of asymptomatic portal vein thrombosis detected on imaging.
-
Possible Cause: Asymptomatic PVT is a known finding in patients with chronic liver disease and its direct attribution to this compound can be challenging.
-
Troubleshooting Step: In clinical trial design, establish clear, predefined criteria for the assessment and classification of thrombotic events. All PVT events in the L-PLUS 2 study were incomplete occlusions and were managed with therapy. It is important to have a clear follow-up and management plan for such findings.
-
Data on Thromboembolic Events with this compound
| Study/Data Source | Patient Population | Treatment Group (this compound) | Control Group (Placebo) | Thromboembolic Event Rate (this compound) | Thromboembolic Event Rate (Placebo) |
| L-PLUS 1 & L-PLUS 2 Clinical Trials (Pooled Data) | Chronic Liver Disease with Thrombocytopenia Undergoing Invasive Procedure | 171 | 170 | 1% (Portal Vein Thrombosis) | 1% (Portal Vein Thrombosis) |
| L-PLUS 2 Clinical Trial | Chronic Liver Disease with Thrombocytopenia Undergoing Invasive Procedure | 108 | 107 | 1.9% (Thrombosis-related adverse events) | 1.9% (Thrombosis-related adverse events) |
| Meta-Analysis of 3 RCTs | Chronic Liver Disease with Severe Thrombocytopenia Undergoing Invasive Procedure | 173 | 170 | Similar thrombosis event rates (RR 0.79, 95% CI 0.19, 3.24) | - |
| Japanese Post-Marketing Surveillance (Final Results) | Chronic Liver Disease with Thrombocytopenia Undergoing Invasive Procedure | 1033 | N/A | 1.36% (Portal Vein Thrombosis as serious ADR) | N/A |
| Japanese Post-Marketing Surveillance (Interim Results) | Chronic Liver Disease with Thrombocytopenia Undergoing Invasive Procedure | 331 | N/A | 1.81% (Portal Vein Thrombosis as serious AE), 1.21% as serious ADR | N/A |
Experimental Protocols
L-PLUS 2 Clinical Trial Methodology for Thromboembolic Event Assessment
-
Study Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: Patients with chronic liver disease and a platelet count of less than 50,000/μL who were scheduled for an invasive procedure.
-
Intervention: Patients were randomized to receive either 3 mg of this compound or a placebo orally once daily for up to 7 days. The invasive procedure was performed between 9 and 14 days after the start of treatment.
-
Assessment of Thromboembolic Events: The study protocol included a proactive assessment for thrombosis in the portal vein system using diagnostic imaging devices at the screening stage and after the invasive procedure, regardless of the presence of symptoms.
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism and the potential pathway to thromboembolic events.
Caption: Workflow for the L-PLUS 2 clinical trial's assessment of thromboembolic events.
References
- 1. This compound Is Safe and Efficacious for Treatment of Thrombocytopenia in Patients With and Without Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound for Thrombocytopenia in Patients with Chronic Liver Disease Scheduled to Undergo Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. This compound for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L‐PLUS 2) - PMC [pmc.ncbi.nlm.nih.gov]
Lusutrombopag Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for lusutrombopag. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on specific issues that may be encountered during experiments and clinical studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the approved dosage of this compound?
The approved and recommended dosage of this compound is 3 mg taken orally once daily for 7 days.[1][2] This regimen is indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a medical or dental procedure.[1][2][3] Dosing should begin 8 to 14 days prior to the scheduled procedure.
Q2: Is it recommended to adjust the dose of this compound in patients who do not show an adequate platelet response?
Currently, there are no established guidelines for dose adjustment of this compound in non-responders. The prescribing information explicitly states that this compound has only been investigated as a single 7-day, once-daily 3 mg dosing regimen in clinical trials for patients with chronic liver disease. The medication is not intended to normalize platelet counts.
Q3: What defines a "responder" versus a "non-responder" to this compound in a clinical research context?
In clinical trials, a "responder" has been defined as a patient who achieves a platelet count of ≥50 x 10⁹/L and an increase of ≥20 x 10⁹/L from baseline at least once during the study. Conversely, a "non-responder" is a patient who does not meet these criteria.
Q4: Can a patient be retreated with this compound for a subsequent invasive procedure?
Yes, studies have shown that retreatment with this compound for subsequent invasive procedures can be effective in increasing platelet counts. The response to repeated courses of treatment has been reported to be similar to the initial treatment.
Troubleshooting Guide for Suboptimal Platelet Response
While dose adjustment is not recommended, understanding the factors that may influence a patient's response to this compound can be valuable for researchers.
Issue: A patient has completed a 7-day course of 3 mg this compound and has not achieved the desired platelet count for a scheduled procedure.
Potential Contributing Factors:
-
Baseline Platelet Count: Patients with a lower baseline platelet count (e.g., <40,000/μL) may have a less robust response to this compound.
-
Etiology of Liver Disease: Some research suggests that patients with non-viral chronic liver disease may exhibit a less pronounced increase in platelet counts compared to those with viral hepatitis.
-
Splenic Volume: An increased splenic volume has been identified as a potential predictor of a reduced response to this compound.
Recommended Actions for Researchers:
-
Data Analysis: When analyzing data from non-responders, it is crucial to stratify the results based on the potential contributing factors listed above to identify any correlations.
-
Alternative Therapies: In a clinical setting, if a patient is a non-responder, alternative strategies to increase platelet counts, such as platelet transfusion, may need to be considered for the scheduled procedure.
-
Further Research: The lack of data on dose adjustments for non-responders highlights an area for potential future research. Carefully designed studies would be needed to evaluate the safety and efficacy of alternative dosing regimens.
Data Presentation
Table 1: Standard Dosing and Administration of this compound
| Parameter | Recommendation |
| Dosage | 3 mg once daily |
| Duration of Therapy | 7 days |
| Timing of Initiation | 8-14 days before a scheduled procedure |
| Administration | Orally, with or without food |
Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound
| Parameter | Value |
| Mechanism of Action | Thrombopoietin (TPO) receptor agonist |
| Time to Peak Plasma Concentration (Tmax) | 6-8 hours |
| Plasma Protein Binding | >99.9% |
| Metabolism | Primarily by CYP4 enzymes, including CYP4A11 |
| Elimination Half-life | Approximately 27 hours |
| Time to Peak Platelet Count | Median of 12 days |
Experimental Protocols
Protocol: Assessment of Platelet Response to this compound in a Pre-procedural Setting
-
Patient Selection: Enroll adult patients with chronic liver disease and a baseline platelet count of <50 x 10⁹/L who are scheduled for an invasive procedure.
-
Baseline Assessment: Obtain a complete blood count (CBC) to determine the baseline platelet count.
-
Drug Administration: Administer 3 mg of this compound orally once daily for 7 consecutive days.
-
Platelet Monitoring:
-
Measure platelet counts prior to the initiation of this compound therapy.
-
Measure platelet counts again not more than 2 days before the scheduled procedure.
-
-
Data Analysis:
-
Calculate the change in platelet count from baseline.
-
Determine the proportion of patients who meet the predefined criteria for a "responder" (platelet count ≥50 x 10⁹/L and an increase of ≥20 x 10⁹/L from baseline).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Standard this compound dosing workflow.
Caption: Logical workflow for troubleshooting non-responders.
References
Optimizing Lusutrombopag efficacy in patients with severe thrombocytopenia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Lusutrombopag for severe thrombocytopenia in patients with chronic liver disease (CLD).
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism of action of this compound?
This compound is an orally active, small molecule thrombopoietin (TPO) receptor agonist. It selectively binds to the transmembrane domain of the human TPO receptor (c-Mpl) on megakaryocytes and their precursors. This binding mimics the action of endogenous TPO, initiating intracellular signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways.[1] This stimulation promotes the proliferation and differentiation of megakaryocytic progenitor cells, leading to increased platelet production.[2]
2. What is the approved indication and standard dosage for this compound?
This compound is indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease (CLD) who are scheduled to undergo an invasive procedure.[3] It is important to note that the goal of therapy is to increase platelet counts to a level that reduces the risk of bleeding during the procedure, not to normalize platelet counts. The recommended dosage is 3 mg taken orally once daily for 7 days, with or without food.[4][5] The procedure should be scheduled 2 to 8 days after the last dose.
3. What is the expected pharmacokinetic and pharmacodynamic profile of this compound?
Following oral administration, peak plasma concentrations of this compound are typically observed within 6 to 8 hours. The drug is highly protein-bound (>99.9%) and is primarily metabolized by CYP4 enzymes, including CYP4A11. The mean elimination half-life is approximately 27 hours. A dose-dependent increase in platelet count is observed, with the mean time to peak platelet count being around 12 to 13.4 days. In clinical trials, the median duration that platelet counts remained at or above 50 x 10⁹/L in patients treated with this compound without platelet transfusion was approximately 19.2 to 21.09 days.
4. Are there any known drug-drug interactions with this compound?
While extensive clinical data on drug-drug interactions are limited, in vitro studies suggest that this compound is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). Co-administration with cyclosporine, an inhibitor of P-gp and BCRP, resulted in a slight increase in this compound exposure. However, a clinical study with midazolam (a CYP3A substrate) suggested that this compound does not have a clinically significant inhibitory effect on CYP3A activity. Caution should be exercised when co-administering this compound with strong inhibitors or inducers of its metabolizing enzymes or transporters. A comprehensive list of potential drug interactions can be found in resources such as Drugs.com.
Troubleshooting Guide
Issue 1: Suboptimal Platelet Response to this compound
Question: A patient with severe thrombocytopenia and CLD has completed a 7-day course of this compound, but their platelet count has not increased to the target level for their scheduled procedure. What are the potential contributing factors and troubleshooting steps?
Answer:
Several factors can influence a patient's response to this compound. A systematic approach to troubleshooting is recommended.
Potential Contributing Factors:
-
High Splenic Volume: Patients with a larger spleen may exhibit a blunted response to this compound. Splenomegaly, a common complication of CLD and portal hypertension, can lead to increased platelet sequestration, thereby reducing the number of circulating platelets.
-
Low Baseline Platelet Count: Some studies suggest that patients with very low baseline platelet counts (<30,000/μL) may have a less robust response compared to those with higher baseline counts.
-
Comorbidities: The presence of other medical conditions, such as diabetes mellitus, has been identified in some studies as a potential predictor of a reduced response to this compound.
-
Underlying Bone Marrow Function: Although this compound stimulates platelet production, the patient's underlying bone marrow reserve and function can impact the magnitude of the response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suboptimal platelet response.
Management Strategies:
-
Re-evaluation of Procedural Timing: If the platelet count is trending upwards but has not yet reached the desired threshold, and the clinical situation allows, delaying the procedure by a few days may permit a sufficient increase in platelet count.
-
Consideration of Platelet Transfusion: If a timely and adequate response to this compound is not achieved, a platelet transfusion may be necessary to safely proceed with the invasive procedure.
-
Future Treatment Cycles: For patients requiring subsequent procedures, a thorough evaluation of the response to the initial this compound course should inform the treatment plan.
Issue 2: Management of Patients Requiring Multiple Invasive Procedures
Question: A patient with CLD and severe thrombocytopenia is expected to require multiple invasive procedures over a period of time. How can this compound therapy be optimized in this scenario?
Answer:
This compound can be effectively and safely used for patients requiring multiple invasive procedures.
Key Considerations:
-
Duration of Platelet Response: A single 7-day course of this compound can maintain an elevated platelet count for a duration that may accommodate more than one procedure. The median time that platelet counts remain at or above 50 x 10⁹/L is approximately three weeks.
-
Timing of Procedures: If feasible, scheduling multiple procedures within this therapeutic window can obviate the need for repeated courses of this compound or platelet transfusions.
-
Repeated Dosing: Studies have shown that repeated administration of this compound for subsequent procedures is safe and effective, with a similar platelet response observed in subsequent treatment cycles. However, one study noted a potentially less effective response with the second dose compared to the first in the same patient.
Workflow for Multiple Procedures:
Caption: Workflow for managing multiple invasive procedures.
Data Presentation
Table 1: Efficacy of this compound in Phase 3 Clinical Trials
| Endpoint | L-PLUS 1 Trial | L-PLUS 2 Trial | Meta-Analysis |
| Proportion of patients not requiring platelet transfusion | This compound: 79.2%Placebo: 12.5% | This compound: 64.8%Placebo: 29.0% | This compound significantly higher (RR 3.42) |
| Proportion of responders (Platelet count ≥50 x 10⁹/L and increase ≥20 x 10⁹/L) | This compound: 77.1%Placebo: 6.3% | This compound: 64.8%Placebo: 13.1% | This compound significantly higher (RR 6.39) |
| Mean time to maximum platelet count | 13.4 days | ~12 days | Not Applicable |
| Median duration of platelet count ≥50 x 10⁹/L (without transfusion) | 21.09 days | 19.2 days | Not Applicable |
Table 2: Factors Influencing this compound Response
| Factor | Observation | Reference |
| Splenic Volume | Larger splenic volume is associated with a lower platelet response. | |
| Baseline Platelet Count | Patients with baseline platelet counts <30 x 10⁹/L may have a less robust response. | |
| White Blood Cell Count | Patients with WBC counts below the normal range had smaller increases in platelet count. | |
| Etiology of Liver Disease | Patients with viral-related cirrhosis showed a greater change in platelet count than those with non-viral liver disease. | |
| Diabetes Mellitus | The absence of diabetes mellitus was identified as a significant predictor of a better response. |
Experimental Protocols
Protocol 1: In Vitro Assessment of TPO Receptor Agonist Activity
This protocol outlines a general method for evaluating the bioactivity of TPO receptor agonists like this compound using a cell-based proliferation assay.
1. Cell Line:
-
Use a human TPO-dependent cell line, such as Ba/F3 cells stably transfected with the human TPO receptor (Ba/F3-hMpl) or the UT7-Tpo cell line.
2. Assay Principle:
-
The assay measures the ability of the TPO receptor agonist to stimulate the proliferation of the TPO-dependent cell line. Cell proliferation can be quantified using various methods, such as measuring ATP levels (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or DNA synthesis (e.g., BrdU incorporation).
3. Methodology: a. Cell Culture: Maintain the TPO-dependent cell line in appropriate growth medium supplemented with recombinant human TPO (rhTPO) to ensure cell viability and receptor expression. b. TPO Deprivation: Prior to the assay, wash the cells and culture them in a TPO-free medium for a defined period to synchronize the cells and reduce background proliferation. c. Treatment: Plate the TPO-deprived cells in a multi-well plate and treat them with a serial dilution of the TPO receptor agonist (e.g., this compound) and a positive control (rhTPO). Include a negative control (vehicle). d. Incubation: Incubate the plates for a period sufficient to allow for cell proliferation (typically 48-72 hours). e. Quantification: Add the proliferation detection reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence, absorbance). f. Data Analysis: Plot the signal intensity against the concentration of the agonist and determine the EC₅₀ (half-maximal effective concentration) value.
Protocol 2: In Vivo Evaluation of this compound Efficacy in an Animal Model
Due to the high species specificity of this compound for the human TPO receptor, a knock-in mouse model is required for in vivo studies.
1. Animal Model:
-
Utilize a genetically modified knock-in mouse model where the murine TPO receptor (Mpl) is replaced with a human-mouse chimeric Mpl (TPOR-Ki/Shi mouse).
2. Experimental Design: a. Acclimatization: Acclimatize the TPOR-Ki/Shi mice to the laboratory conditions for at least one week before the experiment. b. Baseline Blood Collection: Collect baseline blood samples from the mice to determine their initial platelet counts. c. Treatment Administration: Administer this compound orally to the experimental group at various dose levels. Administer the vehicle to the control group. d. Blood Sampling: Collect blood samples at regular intervals (e.g., daily or every other day) throughout the study period to monitor platelet counts. e. Endpoint Analysis: At the end of the study, euthanize the mice and collect bone marrow for histopathological analysis to assess the number and morphology of megakaryocytes. f. Data Analysis: Plot the mean platelet counts over time for each treatment group. Compare the platelet response between the this compound-treated groups and the control group.
Signaling Pathway Diagram
Caption: this compound-mediated TPO receptor signaling pathway.
References
- 1. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mulpleta (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Long-term safety profile of Lusutrombopag in clinical research
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the long-term safety profile of Lusutrombopag as observed in clinical research.
Troubleshooting and FAQs
Q1: What are the most common adverse events (AEs) observed with this compound treatment in clinical trials?
A1: The most frequently reported adverse reaction in patients receiving this compound is headache.[1] In pivotal Phase 3 trials (L-PLUS 1 and L-PLUS 2), headache was the most common adverse reaction occurring in ≥ 3% of patients.[1]
Q2: Is there a risk of thrombotic or thromboembolic events with this compound?
A2: Yes, thrombotic or thromboembolic complications are a potential risk associated with thrombopoietin (TPO) receptor agonists like this compound.[2][3] In the L-PLUS 1 and L-PLUS 2 trials, portal vein thrombosis was reported in a small percentage of patients in both the this compound and placebo groups.[2] Post-marketing surveillance in Japan also identified portal vein thrombosis as a serious adverse drug reaction. Therefore, it is crucial to consider the potential for increased thrombotic risk in patients with known risk factors.
Q3: How should patients be monitored for safety during this compound administration in a research setting?
A3: Regular monitoring of platelet counts is essential to assess the therapeutic response and to avoid an excessive increase in platelets. In the L-PLUS 2 trial, platelet counts were determined on Days 5, 6, and 7 of treatment to decide if the administration should be stopped based on predefined criteria. Additionally, given the risk of thrombotic events, monitoring for signs and symptoms of thrombosis is recommended. In the clinical trials, imaging studies were used to assess for events like asymptomatic portal vein thrombosis.
Q4: Can this compound be administered to normalize platelet counts?
A4: No, this compound should not be used with the intention of normalizing platelet counts. The primary indication in the pivotal trials was to increase platelet counts in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo a procedure, thereby reducing the need for platelet transfusions.
Q5: What is the safety profile of this compound in special populations, such as patients with severe hepatic impairment?
A5: Patients with severe hepatic impairment (Child-Pugh Class C) have shown a 20-30% decrease in mean peak plasma concentration and AUC compared to those with mild to moderate impairment. However, the ranges of these pharmacokinetic parameters overlap among the different Child-Pugh classes. The incidence of adverse drug reactions was not found to be higher in patients with Child-Pugh class C in a post-marketing surveillance study.
Quantitative Safety Data
The following tables summarize the key safety findings from the pivotal L-PLUS 1 and L-PLUS 2 clinical trials and a Japanese post-marketing surveillance study.
Table 1: Overview of Adverse Events in Pooled Phase 3 Trials (L-PLUS 1 & L-PLUS 2)
| Adverse Event Category | This compound (N=171) | Placebo (N=170) |
| Serious Adverse Events | 5% (9 patients) | 7% (12 patients) |
| Most Common Serious AE | Portal Vein Thrombosis | - |
| Adverse Reactions Leading to Discontinuation | 0% | 0% |
Data sourced from the MULPLETA® Prescribing Information.
Table 2: Incidence of Key Adverse Events in the L-PLUS 2 Trial
| Adverse Event | This compound (n=108) | Placebo (n=107) |
| Treatment-Related Adverse Events | 5.6% | 12.1% |
| Bleeding-Related Adverse Events | 2.8% | 5.6% |
| Thrombosis-Related Adverse Events | 1.9% | 1.9% |
Data sourced from a press release on the L-PLUS 2 study results.
Table 3: Safety Findings from Japanese Post-Marketing Surveillance
| Safety Endpoint | Incidence (N=331) |
| Serious Adverse Events | 8.76% |
| Adverse Drug Reactions (ADRs) | 3.32% |
| Serious Portal Vein Thrombosis | 1.81% (6 cases) |
| Serious ADRs of Portal Vein Thrombosis | 1.21% (4 cases) |
Interim results from a post-marketing surveillance study in Japan.
Experimental Protocols
Methodology for Safety Assessment in L-PLUS Clinical Trials
The long-term safety of this compound was primarily evaluated in two randomized, double-blind, placebo-controlled Phase 3 studies: L-PLUS 1 and L-PLUS 2.
-
Patient Population: Adult patients with chronic liver disease and severe thrombocytopenia (platelet count < 50 x 10⁹/L) scheduled to undergo an invasive medical or dental procedure.
-
Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either 3 mg of this compound or a placebo orally once daily for up to 7 days.
-
Safety Monitoring:
-
Adverse events (AEs) were recorded throughout the study period.
-
Serious adverse events (SAEs) were closely monitored and reported.
-
Platelet counts were regularly measured to assess response and prevent excessive thrombocytosis.
-
In the L-PLUS 2 study, prospective imaging was conducted before randomization and after the study to accurately capture the incidence of portal vein thrombosis.
-
-
Primary Safety Endpoints: The primary safety evaluation was based on the incidence and severity of treatment-emergent adverse events.
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as a TPO receptor agonist, initiating downstream signaling to increase platelet production.
Experimental Workflow for L-PLUS Clinical Trials
Caption: Overview of the study design for the L-PLUS pivotal clinical trials.
References
Validation & Comparative
Lusutrombopag Outperforms Placebo in Reducing Platelet Transfusions for Patients with Chronic Liver Disease
An essential intervention for thrombocytopenic patients with chronic liver disease undergoing invasive procedures, lusutrombopag has demonstrated superior efficacy over placebo in mitigating the need for platelet transfusions. Clinical trial data consistently reveals that this compound not only increases platelet counts but also significantly reduces the incidence of both pre-procedure platelet transfusions and rescue therapy for bleeding.
This compound, an oral thrombopoietin (TPO) receptor agonist, has emerged as a valuable therapeutic option for managing thrombocytopenia in individuals with chronic liver disease (CLD) who are scheduled for invasive medical procedures.[1][2][3] Thrombocytopenia, a common complication of CLD, elevates the risk of bleeding during such procedures, often necessitating prophylactic platelet transfusions.[1] this compound addresses this by mimicking the action of endogenous thrombopoietin, stimulating the production of platelets.[4]
Efficacy in Clinical Trials
Two pivotal phase 3, randomized, double-blind, placebo-controlled studies, L-PLUS 1 and L-PLUS 2, have established the clinical benefits of this compound. In the L-PLUS 2 trial, a significantly higher percentage of patients in the this compound group (64.8%) avoided pre-procedure platelet transfusion and rescue therapy for bleeding compared to the placebo group (29.0%). Similarly, the L-PLUS 1 study reported that 79.2% of patients treated with this compound did not require a preoperative platelet transfusion, in stark contrast to 12.5% in the placebo group.
A meta-analysis of three randomized controlled trials, encompassing 343 patients, further solidified these findings. The analysis revealed that patients receiving this compound were significantly more likely to achieve a primary efficacy outcome, defined as requiring no platelet transfusion and no rescue therapy for bleeding for at least 7 days post-procedure, compared to those on placebo.
Quantitative Analysis of Clinical Trial Data
The following tables summarize the key quantitative outcomes from the L-PLUS 1 and L-PLUS 2 clinical trials, highlighting the comparative performance of this compound and placebo.
Table 1: Efficacy Outcomes in the L-PLUS 2 Study
| Outcome | This compound (n=108) | Placebo (n=107) | P-value |
| Patients avoiding pre-procedure platelet transfusion and rescue therapy for bleeding | 64.8% (70/108) | 29.0% (31/107) | < 0.0001 |
| Median duration of platelet counts ≥ 50 × 10⁹/L (days) | 19.2 | 0.0 | 0.0001 |
Table 2: Efficacy Outcomes in the L-PLUS 1 Study
| Outcome | This compound (n=48) | Placebo (n=48) | P-value |
| Patients not requiring preoperative platelet transfusion | 79.2% (38/48) | 12.5% (6/48) | < 0.0001 |
| Patients achieving a platelet count ≥ 50,000/μL with an increase of ≥ 20,000/μL from baseline | 77.1% (37/48) | 6.3% (3/48) | < 0.0001 |
Safety and Tolerability
Across clinical trials, this compound has demonstrated a safety profile comparable to that of placebo. The majority of adverse events reported were of mild to moderate severity, with similar rates observed in both the this compound and placebo arms of the L-PLUS 2 study (47.7% and 48.6%, respectively). A meta-analysis also indicated that the rates of thrombosis events were similar between the this compound and placebo groups. Post-marketing surveillance in Japan further supports the safety and effectiveness of this compound in a real-world setting.
Mechanism of Action: Signaling Pathway
This compound functions as a small-molecule agonist of the thrombopoietin receptor (TPO-R). By binding to the transmembrane domain of the TPO-R on megakaryocytes and their precursors, it activates intracellular signaling cascades, primarily the JAK-STAT pathway. This activation stimulates the proliferation and differentiation of megakaryocytes, leading to an increased production and release of platelets into the bloodstream.
Experimental Protocols
The L-PLUS 1 and L-PLUS 2 trials were pivotal in establishing the efficacy and safety of this compound. The methodologies employed in these studies are detailed below.
L-PLUS 2 Study Protocol
The L-PLUS 2 study was a global, phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with chronic liver disease and a baseline platelet count of less than 50 × 10⁹/L who were scheduled to undergo an invasive procedure.
-
Randomization and Treatment: A total of 215 patients were randomized to receive either 3 mg of this compound (n=108) or a placebo (n=107) once daily for up to 7 days.
-
Procedure Scheduling: The invasive procedure was scheduled to take place 2 to 7 days after the last dose of the study drug.
-
Primary Endpoint: The primary endpoint was the avoidance of both pre-procedure platelet transfusion and rescue therapy for bleeding.
-
Key Secondary Endpoint: A key secondary endpoint was the number of days the platelet count remained at or above 50 × 10⁹/L throughout the study.
L-PLUS 1 Study Protocol
The L-PLUS 1 study was a double-blind, parallel-group, phase 3 trial conducted in Japan.
-
Patient Population: The study enrolled 96 patients with chronic liver disease and thrombocytopenia (platelet counts below 50,000/μL) who were scheduled for invasive procedures.
-
Randomization and Treatment: Patients were randomly assigned in a 1:1 ratio to receive either 3 mg of this compound (n=48) or a placebo (n=48) once daily for up to 7 days.
-
Primary Efficacy Endpoint: The primary efficacy endpoint was the proportion of patients who did not require a platelet transfusion before their invasive procedure.
-
Other Evaluations: The study also assessed the protocol-defined response, which was a platelet count of 50,000/μL or more with an increase of 20,000/μL or more from baseline, and tracked the time course of platelet count changes.
References
- 1. Efficacy of this compound for Thrombocytopenia in Patients with Chronic Liver Disease Scheduled to Undergo Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review with Meta-Analysis: Efficacy and Safety of this compound for Severe Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Thrombocytopenia in Patients with Chronic Liver Disease Prior to a Scheduled Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Lusutrombopag in Superiority and Non-Inferiority Trials
This guide provides a detailed comparison of Lusutrombopag with alternative treatments for thrombocytopenia, drawing upon data from key superiority and non-inferiority clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and therapeutic potential.
Introduction to this compound
This compound is an orally administered, small-molecule thrombopoietin (TPO) receptor agonist. It stimulates the differentiation and proliferation of megakaryocytes, leading to an increase in platelet production. This mechanism of action makes it a therapeutic option for patients with thrombocytopenia, particularly those with chronic liver disease (CLD) who are scheduled to undergo invasive procedures.
Superiority Trials: this compound versus Placebo
The efficacy and safety of this compound have been primarily established in two pivotal Phase 3, randomized, double-blind, placebo-controlled trials: L-PLUS 1 and L-PLUS 2.[1] These studies evaluated the superiority of this compound over placebo in adult patients with CLD and severe thrombocytopenia (platelet count < 50 x 10⁹/L) scheduled for an invasive procedure.[2][3][4]
Experimental Protocols: L-PLUS 1 and L-PLUS 2
-
Study Design: Both L-PLUS 1 and L-PLUS 2 were multicenter, randomized, double-blind, placebo-controlled trials.[3] Patients were randomized in a 1:1 ratio to receive either this compound or a placebo.
-
Patient Population: The trials enrolled adults with chronic liver disease and a baseline platelet count of less than 50 x 10⁹/L who were scheduled to undergo an invasive medical or dental procedure. Key inclusion criteria included patients with Child-Pugh class A or B cirrhosis.
-
Treatment Regimen: Patients received this compound at a dose of 3 mg or a placebo once daily for up to 7 days. The invasive procedure was scheduled to take place between 9 and 14 days after the initiation of treatment.
-
Primary Endpoint: The primary efficacy endpoint in L-PLUS 2 was the proportion of patients who did not require a pre-procedure platelet transfusion and did not need rescue therapy for bleeding from randomization through 7 days post-procedure. The primary endpoint for L-PLUS 1 was the proportion of patients who did not require a platelet transfusion prior to the primary invasive procedure.
-
Key Secondary Endpoints: A key secondary endpoint for L-PLUS 2 was the number of days the platelet count was ≥ 50 x 10⁹/L.
Caption: Workflow of the L-PLUS 1 and L-PLUS 2 clinical trials.
Quantitative Data Presentation: Efficacy and Safety
The results from both L-PLUS 1 and L-PLUS 2 demonstrated the superiority of this compound over placebo.
Table 1: Primary Efficacy Outcomes in L-PLUS 1 and L-PLUS 2 Trials
| Trial | This compound Group | Placebo Group | Treatment Difference (95% CI) | p-value |
|---|---|---|---|---|
| L-PLUS 1 | ||||
| Patients avoiding pre-procedure platelet transfusion | 79.2% (38/49) | 12.5% (6/48) | 66.7% (49%, 79%) | <0.0001 |
| L-PLUS 2 |
| Patients avoiding pre-procedure platelet transfusion and rescue therapy | 64.8% (70/108) | 29.0% (31/107) | 36.7% (24.9%, 48.5%) | <0.0001 |
A meta-analysis of three randomized controlled trials, including L-PLUS 1 and L-PLUS 2, confirmed that significantly more patients treated with this compound achieved the primary composite outcome of requiring no platelet transfusion and no rescue therapy compared to placebo (Risk Ratio [RR] 3.42).
Table 2: Key Secondary Efficacy Outcomes
| Outcome | This compound | Placebo | p-value |
|---|---|---|---|
| L-PLUS 2 | |||
| Median duration of platelet count ≥ 50 x 10⁹/L (days) | 19.2 | 0.0 | <0.0001 |
| Meta-Analysis |
| Patients achieving platelet count ≥ 50 x 10⁹/L and an increase of ≥ 20 x 10⁹/L from baseline (RR) | 6.39 (95% CI: 3.69, 11.07) | | <0.0001 |
In terms of safety, the incidence of adverse events was similar between the this compound and placebo groups in the L-PLUS 2 trial (47.7% and 48.6%, respectively), with most events being mild to moderate in severity. A meta-analysis also found that the rates of thrombotic events were similar between the two groups. However, the risk of any bleeding event was significantly lower with this compound compared to placebo (RR 0.55).
Indirect and Network Meta-Analysis Comparisons
In the absence of direct head-to-head trials against other TPO receptor agonists for the indication of thrombocytopenia in CLD patients prior to a procedure, systematic reviews and network meta-analyses have provided indirect comparisons.
This compound vs. Avatrombopag
Systematic reviews comparing this compound and Avatrombopag, another TPO receptor agonist, have shown that both are superior to placebo in avoiding platelet transfusions. Some analyses suggest a potential advantage for Avatrombopag in reducing the need for rescue therapy for bleeding, although this finding is uncertain due to differences in the baseline rates of rescue therapy between the respective trial programs. An indirect comparison found one statistically significant difference in favor of this compound on the relative risk scale for avoiding pre-procedure platelet transfusions in patients with a baseline platelet count below 40,000/µl.
Network Meta-Analysis of TPO Receptor Agonists
A network meta-analysis was conducted to compare the efficacy of several TPO receptor agonists, including this compound, Avatrombopag, Eltrombopag, and Romiplostim, for treating thrombocytopenia. The analysis revealed that both Avatrombopag and this compound demonstrated a better platelet response compared to placebo. While there was no significant difference observed between Avatrombopag and this compound, this compound showed a better platelet response than Romiplostim. The analysis also suggested that this compound had the best balance between high short-term efficacy and a lower risk of bleeding and adverse events.
Caption: Comparative efficacy of TPO-RAs based on network meta-analysis.
Conclusion
Clinical trial data robustly supports the superiority of this compound over placebo for increasing platelet counts and reducing the need for platelet transfusions in patients with chronic liver disease and severe thrombocytopenia undergoing invasive procedures. The safety profile of this compound is comparable to that of placebo.
Indirect comparisons and network meta-analyses suggest that this compound has a comparable efficacy to Avatrombopag and may offer a better platelet response than Romiplostim in this patient population. Furthermore, this compound appears to have a favorable balance of efficacy and safety, with a lower risk of bleeding events compared to placebo. These findings position this compound as a valuable therapeutic option for the management of thrombocytopenia in this clinical setting. A definitive comparison with other TPO receptor agonists would require direct head-to-head clinical trials.
References
- 1. FDA approves this compound for thrombocytopenia in adults with chronic liver disease | FDA [fda.gov]
- 2. This compound for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L-PLUS 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. A single course of this compound for multiple invasive procedures in cirrhosis-associated thrombocytopenia: A case series - PMC [pmc.ncbi.nlm.nih.gov]
Lusutrombopag vs. Standard of Care: A Comparative Analysis of Patient-Reported Outcomes in Thrombocytopenia
A comprehensive review of available clinical data suggests that while lusutrombopag demonstrates significant clinical efficacy in managing thrombocytopenia for patients with chronic liver disease (CLD) undergoing invasive procedures, there is a notable scarcity of directly measured and reported patient-reported outcomes (PROs). This guide synthesizes the existing clinical evidence, contextualizes the potential impact on patient quality of life, and highlights the need for further research in this area.
Standard of care for thrombocytopenic patients with CLD scheduled for invasive procedures often involves prophylactic platelet transfusions to mitigate bleeding risks. This compound, an oral thrombopoietin receptor agonist, offers a pharmacological alternative by stimulating endogenous platelet production. Clinical trials have consistently shown that this compound is effective in increasing platelet counts and reducing the need for platelet transfusions.[1][2][3][4][5]
While direct comparative studies on patient-reported outcomes such as fatigue, health-related quality of life (HRQoL), and treatment satisfaction are limited, the established clinical benefits of this compound provide a basis for inferring positive impacts on the patient experience. The avoidance of platelet transfusions, for instance, can alleviate logistical burdens, reduce procedural anxiety, and eliminate the risk of transfusion-related adverse events, all of which contribute to an improved quality of life.
Quantitative Data Summary
The following tables summarize the key clinical efficacy and safety data from pivotal studies comparing this compound to placebo or standard care. These clinical endpoints serve as surrogates for potential patient-reported benefits.
Table 1: Efficacy of this compound in Reducing the Need for Platelet Transfusion
| Study/Analysis | This compound Group | Placebo/Standard Care Group | p-value |
| L-PLUS 1 | 79.2% (38/48) of patients avoided transfusion | 12.5% (6/48) of patients avoided transfusion | < 0.0001 |
| L-PLUS 2 | 64.8% (70/108) of patients avoided transfusion and rescue therapy | 29.0% (31/107) of patients avoided transfusion and rescue therapy | < 0.0001 |
| Meta-Analysis (3 RCTs) | Significantly more patients avoided transfusion and rescue therapy (RR 3.42) | - | < 0.0001 |
| REALITY (Real-World) | 84% of patients avoided platelet transfusions | N/A | N/A |
| Japanese Post-Marketing Surveillance | 94.7% (889/939) of patients avoided preoperative platelet transfusion | N/A | N/A |
Table 2: Platelet Count Response with this compound
| Study/Analysis | This compound Group | Placebo/Standard Care Group | p-value |
| L-PLUS 1 | 77.1% (37/48) achieved a platelet count ≥ 50,000/μL with an increase of ≥ 20,000/μL from baseline | 6.3% (3/48) achieved this response | < 0.0001 |
| L-PLUS 2 | Median duration of platelet count ≥ 50 x 10⁹/L was 19.2 days (without transfusion) | 0.0 days (with transfusion) | 0.0001 |
| Meta-Analysis (3 RCTs) | Significantly more patients achieved a platelet count of at least 50 x 10⁹/L and an increase of at least 20 x 10⁹/L from baseline (RR 6.39) | - | < 0.0001 |
Table 3: Safety Profile of this compound
| Study/Analysis | Adverse Events (this compound) | Adverse Events (Placebo) | Bleeding Events (this compound vs. Placebo) | Thrombotic Events (this compound vs. Placebo) |
| L-PLUS 2 | 47.7% experienced adverse events | 48.6% experienced adverse events | 2.8% vs. 5.6% | 1.9% vs. 1.9% |
| Meta-Analysis (3 RCTs) | - | - | Risk of any bleeding event was significantly lower (RR 0.55, p=0.03) | Similar rates of thrombosis (RR 0.79, p=0.74) |
Experimental Protocols
The majority of the available data on this compound comes from randomized, double-blind, placebo-controlled clinical trials, primarily the L-PLUS 1 and L-PLUS 2 studies, as well as real-world observational studies.
L-PLUS 2 Study Protocol:
-
Study Design: A global, phase 3, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with chronic liver disease and a baseline platelet count of < 50 x 10⁹/L who were scheduled to undergo an invasive procedure.
-
Intervention: Patients were randomized to receive either this compound 3 mg once daily or a placebo for up to 7 days. The invasive procedure was scheduled to take place 2 to 7 days after the last dose.
-
Primary Endpoint: The proportion of patients who did not require a platelet transfusion before the invasive procedure and did not need rescue therapy for bleeding from randomization through 7 days after the procedure.
-
Key Secondary Endpoint: The number of days the platelet count was ≥ 50 x 10⁹/L.
-
Safety Assessment: Monitoring of adverse events, with a particular focus on bleeding and thrombotic events.
While these studies meticulously tracked clinical outcomes, they did not appear to include formal PRO instruments as primary or secondary endpoints, thus limiting the availability of quantitative data on patient experiences. In contrast, studies of other thrombopoietin receptor agonists, such as eltrombopag for immune thrombocytopenia, have utilized validated questionnaires like the SF-36v2, MEI-SF, and FACIT-Fatigue to assess health-related quality of life. The application of similar instruments in future this compound trials would be invaluable.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism and workflow related to this compound treatment and its potential effects on patient outcomes.
Conclusion
References
- 1. This compound for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L-PLUS 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L‐PLUS 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reduces Need for Platelet Transfusion in Patients With Thrombocytopenia Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Review with Meta-Analysis: Efficacy and Safety of this compound for Severe Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Review in Thrombocytopenia in Patients with Chronic Liver Disease Prior to a Scheduled Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Lusutrombopag Demonstrates Favorable Safety Profile in Reducing Bleeding Events Compared to No Treatment
For Immediate Release
Osaka, Japan - In a comprehensive review of pivotal clinical trial data, the oral thrombopoietin (TPO) receptor agonist, lusutrombopag, has shown a significant impact on reducing bleeding events in patients with thrombocytopenia and chronic liver disease (CLD) compared to no treatment. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and the underlying mechanism of action.
Impact on Bleeding Events: A Quantitative Comparison
Data from a meta-analysis of three randomized, placebo-controlled, double-blind clinical trials (L-PLUS 1, L-PLUS 2, and a Phase 2b study) involving 343 patients with CLD and severe thrombocytopenia scheduled for an invasive procedure, demonstrate the efficacy of this compound in mitigating bleeding risks.[1] A pooled safety analysis of these trials further elucidates the differences in bleeding events between patients treated with this compound who did not require a platelet transfusion and those who received a placebo and did require a transfusion.[2]
| Outcome | This compound (n=173) | Placebo (n=170) | Risk Ratio (95% CI) | p-value |
| Any Bleeding Event | Lower incidence | Higher incidence | 0.55 (0.32, 0.95) | 0.03[1] |
In a focused analysis of patients from the pooled data, those receiving this compound without the need for a platelet transfusion experienced numerically fewer bleeding events compared to patients who received a placebo and required a platelet transfusion.[2][3]
| Timing of Bleeding Event | This compound without Platelet Transfusion | Placebo with Platelet Transfusion |
| During Procedure | 3.2% | 4.8% |
| Post-Procedure | 4.0% | 7.1% |
Mechanism of Action: Stimulating Platelet Production
This compound is a small-molecule agonist that targets the thrombopoietin receptor (TPO-R). By binding to the transmembrane domain of the TPO-R on megakaryocytes and their precursors, it mimics the action of endogenous thrombopoietin. This binding activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways. The activation of these pathways stimulates the proliferation and differentiation of megakaryocytes, leading to an increased production and release of platelets into the bloodstream.
This compound's signaling pathway.
Experimental Protocols of Key Clinical Trials
The data presented are primarily derived from the L-PLUS 1 and L-PLUS 2 Phase 3 clinical trials, which were multinational, randomized, double-blind, and placebo-controlled studies.
Patient Population: The trials enrolled adults with chronic liver disease and severe thrombocytopenia, defined as a platelet count of less than 50 x 10⁹/L, who were scheduled to undergo an elective invasive procedure.
Treatment Regimen: Participants were randomized to receive either 3 mg of this compound or a placebo once daily for up to seven days. The invasive procedure was scheduled to take place between 9 and 14 days after the initiation of treatment.
Primary Endpoint: The primary efficacy endpoint in these trials was the proportion of patients who did not require a platelet transfusion prior to the invasive procedure and did not require rescue therapy for bleeding for at least 7 days post-procedure.
Bleeding Event Assessment: Bleeding-related adverse events were monitored and recorded throughout the study, including during and after the invasive procedure. Rescue therapy for bleeding events included platelet preparations, other blood products (red blood cells, plasma), and volume expanders.
Clinical trial workflow.
References
- 1. Systematic Review with Meta-Analysis: Efficacy and Safety of this compound for Severe Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bleeding events in this compound‐treated thrombocytopenic patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lusutrombopag
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Lusutrombopag. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
This compound is a potent, pharmaceutically active ingredient and should be handled only by personnel trained and familiar with the procedures for such compounds[1]. It is classified as a moderate to severe irritant to the skin and eyes[1].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure. The required level of protection varies by the task being performed.
| Task | Minimum Required PPE |
| Receiving & Storage | Nitrile Gloves |
| Weighing & Aliquoting (Dry Powder) | Double Nitrile Gloves, Disposable Gown, Goggles & Face Shield, Respiratory Protection (e.g., N95 or higher) |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| Handling Solutions | Nitrile Gloves, Lab Coat, Safety Glasses |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Goggles & Face Shield, Respiratory Protection |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown |
Note: All handling of dry powder should occur within a certified chemical fume hood or other suitable containment device.
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear nitrile gloves during inspection and transfer.
-
Store the compound in its original, sealed container as directed by the product packaging, typically at or below 25°C (77°F)[2].
-
Keep the container in a designated, secure area with restricted access.
2. Preparation for Use (Weighing of Dry Powder):
-
Engineering Controls: All manipulations of this compound powder must be performed in a certified chemical fume hood, glove box, or other ventilated containment enclosure to minimize dust generation and accumulation[2].
-
Personal Protective Equipment: Don the required PPE: a disposable gown, two pairs of nitrile gloves, safety goggles, and a face shield. Respiratory protection is required.
-
Procedure:
-
Place a weigh boat and all necessary tools (e.g., spatulas) inside the fume hood.
-
Carefully open the primary container.
-
Gently transfer the desired amount of this compound to the weigh boat. Avoid any actions that could create airborne dust.
-
Securely close the primary container.
-
Clean any residual powder from tools and the work surface using a damp cloth or a filtered vacuum, ensuring the waste is collected for proper disposal[2].
-
3. Solution Preparation:
-
Engineering Controls: Solution preparation should also be conducted within a chemical fume hood.
-
Personal Protective Equipment: Wear a disposable gown, double nitrile gloves, and safety goggles.
-
Procedure:
-
Add the weighed this compound powder to the desired solvent.
-
Ensure the container is capped and sealed before mixing or vortexing.
-
If sonication is required, ensure the container is properly sealed to prevent aerosol generation.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Used gloves, gowns, weigh boats, and other contaminated disposable materials should be placed in a clearly labeled, sealed plastic bag or container designated for hazardous pharmaceutical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
For unused medicine in a household setting, the FDA recommends mixing it with an unappealing substance like dirt or cat litter, placing it in a sealed container, and throwing it in the trash. However, in a laboratory setting, it must be handled as hazardous waste according to institutional policies.
-
Scratch out all personal or proprietary information on labels of empty containers before disposal.
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a research setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
